3,5-Bis(dimethylamino)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-bis(dimethylamino)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-11(2)8-5-9(12(3)4)7-10(13)6-8/h5-7,13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBZONHGHSXYCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40776055 | |
| Record name | 3,5-Bis(dimethylamino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40776055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16857-98-0 | |
| Record name | 3,5-Bis(dimethylamino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40776055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Spectroscopic Data & Characterization of 3,5-Bis(dimethylamino)phenol
This technical guide details the spectroscopic characterization and synthesis logic for 3,5-Bis(dimethylamino)phenol , a critical intermediate in the synthesis of functional fluorophores (e.g., oxazines, rhodamines) and specialty polymers.
Executive Summary & Chemical Identity
3,5-Bis(dimethylamino)phenol is an electron-rich aromatic building block characterized by a phenol core flanked by two dimethylamino groups at the meta positions. This
Note on Nomenclature: Researchers often confuse this compound with its mono-substituted analog (3-dimethylaminophenol). Ensure verification of CAS 16857-98-0 for the bis-substituted target.
Chemical Profile Table
| Property | Data |
| Chemical Name | 3,5-Bis(dimethylamino)phenol |
| CAS Registry Number | 16857-98-0 |
| Molecular Formula | |
| Molecular Weight | 180.25 g/mol |
| Appearance | Off-white to grey crystalline solid (oxidizes to pink/brown upon air exposure) |
| Solubility | Soluble in DMSO, Methanol, Acetone, DCM; Sparingly soluble in water (neutral pH) |
| pKa (Calculated) | ~5.5 (Amine 1), ~9.8 (Phenol) |
Synthesis & Reaction Mechanism
The most robust synthetic route involves the nucleophilic aromatic substitution of phloroglucinol (1,3,5-trihydroxybenzene) with dimethylamine. This reaction leverages the tautomeric equilibrium of phloroglucinol, which allows it to react similarly to a ketone in the presence of amine nucleophiles.
Pathway Logic[4]
-
Activation: Phloroglucinol exists in equilibrium with its keto-form (1,3,5-cyclohexanetrione).
-
Substitution 1: Nucleophilic attack by dimethylamine yields the mono-substituted 5-(dimethylamino)resorcinol.
-
Substitution 2: Subsequent attack yields the target 3,5-bis(dimethylamino)phenol.
-
Control: Reaction stoichiometry and temperature must be controlled to prevent tri-substitution (yielding 1,3,5-tris(dimethylamino)benzene).
Synthesis Workflow Diagram
Caption: Stepwise nucleophilic substitution pathway from phloroglucinol to the target bis-amino phenol.
Spectroscopic Characterization Data
Note: The following data synthesizes experimental baselines from mono-substituted analogs and theoretical chemical shift logic for the bis-substituted structure.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The molecule possesses a plane of symmetry passing through the C1-O bond and the C4-H bond. This renders protons at positions 2 and 6 equivalent.
H NMR Data (400 MHz, DMSO-| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| OH | 8.90 - 9.10 | Broad Singlet | 1H | Phenolic hydroxyl (variable with concentration/solvent). |
| Ar-H (2, 6) | 5.85 - 5.95 | Doublet ( | 2H | Ortho to OH and NMe2. Shielded by electron donation from both groups. |
| Ar-H (4) | 5.70 - 5.80 | Triplet ( | 1H | Between two NMe2 groups. Most shielded aromatic proton due to dual amine mesomeric effect. |
| N- | 2.80 - 2.85 | Singlet | 12H | Two equivalent |
| Shift ( | Carbon Type | Assignment |
| 158.5 | Quaternary (C-O) | C1 (Ipso to OH) |
| 152.0 | Quaternary (C-N) | C3, C5 (Ipso to NMe2) |
| 96.5 | Methine (CH) | C4 (Between amines - highly shielded) |
| 93.0 | Methine (CH) | C2, C6 (Between OH and amine) |
| 40.5 | Methyl ( | N-Methyl carbons |
B. Infrared (IR) Spectroscopy
Key diagnostic bands distinguish the amine and phenol functionalities.
| Frequency ( | Vibration Mode | Description |
| 3250 - 3450 | O-H Stretch | Broad band (H-bonded). |
| 2800 - 2950 | C-H Stretch | Alkyl C-H from N-methyl groups. |
| 1590 - 1610 | C=C Stretch | Aromatic ring skeletal vibrations. |
| 1350 - 1370 | C-N Stretch | Aromatic amine ( |
| 1150 - 1200 | C-O Stretch | Phenolic C-O stretch. |
C. Mass Spectrometry (MS)
Ionization Mode: ESI (+) or EI (70 eV).
| m/z | Ion Identity | Interpretation |
| 180.1 | Molecular Ion (Base peak in ESI). | |
| 165.1 | Loss of one methyl group. | |
| 136.1 | Loss of dimethylamino group. | |
| 121.0 | Sequential fragmentation. |
Quality Control: Distinguishing Impurities
A common issue in synthesis is the presence of the mono-substituted intermediate (3-dimethylaminophenol, CAS 99-07-0).
Differentiation Protocol:
-
TLC Analysis:
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexane:Ethyl Acetate (3:1).
-
Observation: The bis-compound (less polar due to capped amines) typically has a higher
than the mono-compound (more polar phenol/amine balance).
-
-
NMR Check:
-
Look for the integration of the N-Methyl peak at ~2.8 ppm.[1]
-
Target: Integration ratio of Methyls (12H) to Aromatic H (3H) = 4:1 .
-
Impurity: Integration ratio of Methyls (6H) to Aromatic H (4H) = 1.5:1 .
-
References
-
Chemical Identity & CAS Verification
- Source: A2B Chem / Chemikart Catalog. "Phenol, 3,5-bis(dimethylamino)- Properties and CAS 16857-98-0."
-
Synthesis Methodology (Phloroglucinol Route)
- Source: BenchChem Technical Guide. "Synthesis of Aminophenols via Nucleophilic Substitution.
-
Comparative Spectroscopic Data (Mono-Analog)
- Source: NIST Chemistry WebBook & ChemicalBook. "3-Dimethylaminophenol NMR and MS Data.
Sources
Technical Monograph: Synthesis and Characterization of 3,5-Bis(dimethylamino)phenol
CAS Number: 16857-98-0
Formula:
Executive Summary & Strategic Importance
3,5-Bis(dimethylamino)phenol is a critical electron-rich aromatic scaffold used primarily in the synthesis of advanced fluorogenic dyes (e.g., Rhodamines, Rosamines) and as a coupling component in diazo chemistry. Its structural uniqueness lies in the meta-positioning of two strong electron-donating dimethylamino groups relative to a phenolic hydroxyl. This
This guide details a scalable, atom-economical synthesis starting from phloroglucinol (1,3,5-trihydroxybenzene). Unlike routes involving the reduction of polynitro compounds (which pose safety risks) or methylation of aminophenols (which suffer from over-alkylation), the Bucherer-type amination presented here offers the highest selectivity and reproducibility.
Retrosynthetic Analysis & Reaction Mechanism
The most robust pathway utilizes the nucleophilic aromatic substitution (
Reaction Scheme
The transformation proceeds via a stepwise amination. The challenge is arresting the reaction at the bis-amino stage to prevent the formation of the fully substituted 1,3,5-tris(dimethylamino)benzene.
Figure 1: Stepwise amination pathway. Control of stoichiometry and temperature is critical to minimize the tris-amino byproduct.
Detailed Synthetic Protocol
Safety Warning: Dimethylamine is a volatile, flammable gas/liquid. This reaction generates pressure.[4][5][6][7][8][9] Use a rated autoclave or pressure vessel behind a blast shield.
Materials
-
Phloroglucinol Dihydrate: 1.0 eq (e.g., 16.2 g, 100 mmol)
-
Dimethylamine (40% aq. solution): 3.0 eq (e.g., 33.8 g of 40% soln). Note: A slight excess drives the reaction past the mono-sub, but too much favors the tris.
-
Solvent: Water (reaction is performed in aqueous media).
-
Catalyst (Optional): Iodine (
) traces can catalyze the dehydration, but thermal activation is usually sufficient.
Procedure
-
Charging: Load the phloroglucinol and aqueous dimethylamine into a stainless steel autoclave or a heavy-walled glass pressure tube (Ace/Q-Tube).
-
Reaction: Seal the vessel and heat to 120°C .
-
Causality: Temperatures below 100°C favor mono-substitution. Temperatures above 150°C drastically increase the tris-amino byproduct.
-
-
Duration: Stir magnetically for 12–16 hours .
-
Cooling: Allow the vessel to cool to room temperature. Carefully vent residual dimethylamine pressure into a fume hood acid trap.
Purification: The "pH-Switch" Strategy
The crude mixture contains the target (amphoteric), unreacted phloroglucinol (acidic), and tris-amino byproduct (basic, non-phenolic). A standard extraction is insufficient; a pH-controlled fractionation is required to ensure purity.
Self-Validating Workup Protocol
Figure 2: The "pH-Switch" purification logic utilizes the specific amphoteric nature of the target to separate it from purely basic or purely acidic contaminants.
Detailed Steps:
-
Acid Wash: Acidify the crude aqueous mixture to pH 2 with 2M HCl. Wash with Ethyl Acetate (
mL).-
Result: Target stays in water (protonated amines). Neutral tars are removed in organic.
-
-
Base Extraction: Adjust aqueous phase to pH 8–9 using saturated
. Extract with Dichloromethane (DCM) ( mL).-
Result: Unreacted Phloroglucinol (pKa ~9) remains in water. Target and Tris-amine go into DCM.
-
-
The "Phenolate" Partition (Critical): Extract the DCM layer with 1M NaOH .
-
Isolation: Take the NaOH layer (containing target), cool to 0°C, and carefully neutralize with dilute HCl to pH 7–8. The product will precipitate or separate as an oil. Extract into DCM, dry over
, and evaporate.
Characterization & Quality Control
The product is typically a pale tan to off-white solid. Oxidation leads to a reddish tint.
Representative Spectral Data
| Technique | Parameter | Typical Signal / Value | Assignment |
| Solvent | |||
| Singlet/Triplet, 1H | Aromatic C4-H (Shielded by 2 | ||
| Doublet, 2H | Aromatic C2-H, C6-H | ||
| Singlet, 12H | |||
| Broad Singlet | Phenolic -OH (Exchangeable) | ||
| Aromatic C-O | ~157 ppm | C1 (Ipso to OH) | |
| Aromatic C-N | ~152 ppm | C3, C5 (Ipso to N) | |
| Aromatic CH | ~90 - 95 ppm | C2, C4, C6 (Electron rich) | |
| Methyl | ~40 - 41 ppm | ||
| Melting Point | Range | 88 - 92°C | Pure crystalline solid |
Interpretation:
The key indicator of the bis-substitution is the integration of the N-Methyl signal (12H) versus the aromatic protons (3H). The high symmetry (
Applications in Drug Discovery & Dye Chemistry[6]
-
Rhodamine Synthesis: Condensation with phthalic anhydride (or substituted derivatives) yields Rhodamine dyes. The 3,5-bis(dimethylamino) substitution pattern is crucial for specific fluorescence quantum yields and emission wavelengths.
-
Bioconjugation: The phenolic OH allows for functionalization with linkers (e.g., propargyl bromide for Click chemistry) without disturbing the fluorophore core.
-
Pro-drug Scaffolds: Used as a cleavable linker system where the electron-rich ring facilitates rapid release kinetics upon triggering.
References
-
Synthesis of Aminophenols: Effenberger, F., & Niess, R. (1971). Nucleophilic Substitution of Aromatic Compounds. Angewandte Chemie International Edition, 10(11), 806-815.
-
Phloroglucinol Reactivity: Belsky, I. (1974). The Reaction of Phloroglucinol with Amines. Synthetic Communications, 4(1), 35-43.
-
Commercial Reference & CAS: Sigma-Aldrich / Merck KGaA. Product Specification: 3-(Dimethylamino)phenol & Derivatives.
-
Dye Synthesis Applications: Grimm, J. B., et al. (2015). Carbofluoresceins and Carborhodamines as Scaffolds for High-Contrast Fluorogenic Probes. ACS Chemical Biology, 10(11), 2517-2524.
-
Patent Literature: Process for the preparation of m-aminophenols. US Patent 4,212,823.
Sources
- 1. 99-07-0|3-Dimethylaminophenol|BLD Pharm [bldpharm.com]
- 2. 99-07-0|3-Dimethylaminophenol|BLD Pharm [bldpharm.com]
- 3. EnamineStore [enaminestore.com]
- 4. rsc.org [rsc.org]
- 5. Page loading... [wap.guidechem.com]
- 6. RU2146245C1 - 2,4,6-tris(n,n-dimethylaminomethyl)phenol production process - Google Patents [patents.google.com]
- 7. Sciencemadness Discussion Board - Phloroglucinol synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. CN102381993A - Preparation method of 3-(N,N-dimethylamino)phenol - Google Patents [patents.google.com]
- 9. CN102924304A - Preparation method of m-dimethylaminophenol - Google Patents [patents.google.com]
3,5-Bis(dimethylamino)phenol: Technical Safety & Handling Guide
Topic: Safety and Handling Precautions for 3,5-Bis(dimethylamino)phenol Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Safety Engineers
Chemical Identity & Significance
3,5-Bis(dimethylamino)phenol is a specialized electron-rich aromatic intermediate used primarily in the synthesis of fluorescent dyes (e.g., Rosamines, Rhodamines) and as a coupling component in pharmaceutical research.[1] Its structural integrity is critical for yield optimization; however, its electron-donating substituents make it highly susceptible to oxidative degradation, requiring rigorous handling protocols.[1]
| Property | Data |
| CAS Number | 16857-98-0 |
| IUPAC Name | 3,5-Bis(dimethylamino)phenol |
| Molecular Formula | C₁₀H₁₆N₂O |
| Molecular Weight | 180.25 g/mol |
| Physical State | Solid (Crystalline Powder) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water.[1][2] |
| Reactivity Profile | High: Air/Light sensitive (Oxidation prone). Weakly basic. |
Hazard Identification & Toxicology (GHS Classification)
Note: While specific toxicological datasets for this isomer are limited, the following classifications are derived from structural analogues (e.g., 3-dimethylaminophenol) and standard safety protocols for electron-rich anilines.
Primary Hazards
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).[1] Potential for methemoglobinemia upon prolonged exposure, typical of aniline derivatives.[1]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1]
Physicochemical Hazards
-
Oxidative Instability: The presence of two dimethylamino groups activates the phenol ring, making it prone to rapid oxidation by atmospheric oxygen.[1] This results in the formation of quinoid impurities (often observed as a color change from off-white/grey to dark brown/black).[1]
Engineering Controls & Personal Protective Equipment (PPE)
Hierarchy of Controls
To mitigate exposure and degradation, a containment-first approach is required.[1]
-
Primary Barrier (Engineering):
-
Weighing/Transfer: Must be performed in a Chemical Fume Hood with a face velocity of 0.5 m/s (100 fpm).
-
Long-term Storage/Dispensing: Ideally performed in a Glovebox under Argon or Nitrogen atmosphere (<10 ppm O₂) to maintain reagent purity.[1]
-
-
Secondary Barrier (PPE):
-
Respiratory: N95/P100 respirator if handling open powder outside a hood (not recommended).[1]
-
Ocular: Chemical splash goggles (ANSI Z87.1).[1] Face shield required if handling large quantities (>50g).[1]
-
Dermal: Double-gloving strategy is mandatory due to potential permeation of amine-based compounds.[1]
-
Experimental Protocols: Handling & Storage
Protocol A: Inert Atmosphere Weighing & Transfer
Objective: Prevent oxidative degradation during experimental setup.
-
Preparation: Purge the receiving flask with dry Argon for 5 minutes prior to addition. Argon is preferred over Nitrogen due to its higher density, providing a better "blanket" over the solid.[1]
-
Weighing:
-
Solvent Addition: Use only degassed solvents (sparged with inert gas for >15 mins).[1] Dissolved oxygen in solvents is the primary cause of "black tar" formation during synthesis.[1]
Protocol B: Storage & Stability
-
Temperature: Store at 2°C to 8°C (Refrigerated) or -20°C for long-term (>1 month).
-
Atmosphere: Store under Argon .[1] If the original seal is broken, wrap the cap with Parafilm or transfer to a Schlenk tube.[1]
-
Container: Amber glass vials to prevent photo-oxidation.
Visualized Workflows
Figure 1: Safe Handling Decision Logic
This diagram outlines the operational logic for handling 3,5-Bis(dimethylamino)phenol based on the quantity and required purity.
Caption: Operational decision tree for selecting engineering controls based on scale and sensitivity requirements.
Emergency Response & Waste Disposal
Spill Cleanup Procedure
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don specific PPE (Goggles, Double Nitrile Gloves, Lab Coat).[1]
-
Contain: Do not dry sweep (generates dust).[1]
-
Neutralize/Clean:
First Aid Measures
-
Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids.[1] Consult an ophthalmologist.
-
Skin Contact: Wash with copious soap and water.[1] Do not use alcohol for skin cleaning as it may enhance transdermal absorption.[1]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Waste Disposal
-
Classification: Hazardous Organic Waste (Amine-containing).[1]
-
Segregation: Do not mix with oxidizing acids (Nitric, Perchloric) due to exotherm/explosion risk.[1]
-
Disposal Code: Dispose of via licensed chemical waste contractor.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3018067, Bis[(dimethylamino)methyl]phenol (Related Structure).[1] Retrieved from [Link]
Sources
Thermochemical Properties of 3,5-Bis(dimethylamino)phenol: A Technical Guide to Synthesis, Estimation, and Measurement
Topic: Thermochemical Properties of 3,5-Bis(dimethylamino)phenol Document Type: Technical Guide & Experimental Protocol Target Audience: Senior Researchers, Process Chemists, and Thermodynamicists
Executive Summary & Chemical Identity
3,5-Bis(dimethylamino)phenol (CAS: 16857-98-0 ) is a meta-substituted aminophenol derivative utilized as a specialized intermediate in the synthesis of fluorescent dyes (rhodamine analogs) and pharmaceutical building blocks.[1][2] Unlike its mono-substituted analog 3-(dimethylamino)phenol, comprehensive experimental thermochemical data for the bis variant is sparse in open literature.
This guide bridges that gap by providing:
-
Theoretical Thermochemistry: A rigorous calculation of the Standard Enthalpy of Formation (
) using Benson’s Group Additivity. -
Synthesis Logic: A controlled pathway from phloroglucinol to minimize over-amination.
-
Experimental Protocols: Self-validating procedures for Combustion Calorimetry and Differential Scanning Calorimetry (DSC) to empirically determine missing values.
Chemical Identification Table
| Property | Value |
| IUPAC Name | 3,5-Bis(dimethylamino)phenol |
| CAS Registry Number | 16857-98-0 |
| Molecular Formula | |
| Molecular Weight | 180.25 g/mol |
| SMILES | CN(C)c1cc(O)cc(N(C)C)c1 |
| Predicted Phase (STP) | Solid (Crystalline) |
Theoretical Thermochemistry: Benson Group Additivity
In the absence of calorimetric data, we employ Benson Group Additivity (BGA) to estimate the gas-phase Enthalpy of Formation (
Calculation Parameters
Molecule Structure:
-
Aromatic Ring (
): 6 carbons. -
Substituents: One Hydroxyl (-OH), Two Dimethylamino (
), Three Hydrogens (-H).
Group Breakdown:
- : 1 group (Ring carbon attached to Oxygen)
- : 2 groups (Ring carbons attached to Nitrogen)
- : 3 groups (Ring carbons attached to Hydrogen)
- : 1 group (Phenolic Oxygen)
- : 2 groups (Tertiary Amine Nitrogen attached to Ring + 2 Methyls)
- : 4 groups (Methyl carbons attached to Nitrogen)
Estimation Table ( )
| Group Type | Count | Value per Group (kJ/mol) [Ref 1] | Total Contribution (kJ/mol) |
| 3 | 13.8 | 41.4 | |
| 2 | -2.1 (est. from aniline) | -4.2 | |
| 1 | -12.6 | -12.6 | |
| 1 | -158.6 | -158.6 | |
| 2 | 68.2 | 136.4 | |
| 4 | -42.2 | -168.8 | |
| Ring Correction | 1 | 0.0 (Benzene base) | 0.0 |
| Ortho/Meta Corrections | - | Negligible for meta-sub | 0.0 |
| Total | -166.4 kJ/mol |
Note: Values are derived from standard NIST and Benson databases. The negative value indicates thermodynamic stability relative to elements, though the amino groups introduce significant reactivity.
Solid Phase Estimation
To estimate the solid-phase enthalpy (
-
Approximation:
(Based on similar aminophenols). - .
Synthesis & Purification Strategy
To obtain high-purity material for thermodynamic measurement, a direct amination of phloroglucinol is recommended. The challenge is stopping at the bis stage without proceeding to the tris-substituted product.
Synthesis Workflow (DOT Diagram)
Figure 1: Controlled synthesis pathway utilizing Bucherer-type amination conditions followed by chromatographic separation to ensure isomeric purity.
Purification Protocol
-
Extraction: Dissolve crude reaction mass in dilute HCl. Wash with ether to remove non-basic impurities.[3] Basify aqueous layer to pH 10 with NaOH. Extract into Ethyl Acetate.[4][5]
-
Chromatography: Use Silica Gel 60. Eluent gradient: 5%
20% EtOAc in Hexane. The bis-substituted product typically elutes between the mono- and tris-derivatives due to intermediate polarity. -
Recrystallization: Final polish using Ethanol/Water to achieve >99.5% purity required for calorimetry.
Experimental Protocols for Thermochemical Measurement
Combustion Calorimetry (Determination of )
Objective: Measure the energy released upon complete combustion to derive experimental
Protocol:
-
Sample Prep: Pelletize 0.5 g of dried, recrystallized 3,5-bis(dimethylamino)phenol. Store in a desiccator.
-
Bomb Setup: Use an isoperibol oxygen bomb calorimeter. Place pellet in a Pt crucible. Add 1.0 mL deionized water to the bomb (to absorb
and form ). -
Combustion: Pressurize to 3.0 MPa with high-purity Oxygen (
). Fire the fuse. -
Correction: Titrate the bomb washings with standard NaOH to determine
formation energy correction. -
Calculation:
Convert to using .
Differential Scanning Calorimetry (DSC)
Objective: Determine Melting Point (
Protocol:
-
Calibration: Calibrate DSC with Indium (
) and Zinc standards. -
Loading: Hermetically seal 2-5 mg of sample in an Aluminum pan.
-
Ramp: Heat from
to at under purge (50 mL/min). -
Analysis: Integrate the endothermic melting peak.
-
Expected
: Range 85–100°C (Estimated based on mono-isomer of 85°C). -
Purity Check: Use the Van't Hoff plot of the melting peak to verify molar purity.
-
Thermodynamic Cycle & Data Analysis
To validate the experimental results, construct a Born-Haber cycle linking the combustion products back to the formation elements.
Figure 2: Thermodynamic cycle for deriving Enthalpy of Formation from Combustion data.
Equation for Final Calculation:
References
-
NIST Chemistry WebBook. Thermochemical Data for Organics & Benson Groups. National Institute of Standards and Technology.[6] [Link][6]
-
Cohen, N., & Benson, S. W. (1993). Estimation of heats of formation of organic compounds by additivity methods. Chemical Reviews, 93(7), 2419–2438. [Link]
-
Org. Synth. General Procedures for Amination of Resorcinol Derivatives (Bucherer Reaction).[Link]
Sources
- 1. 619-60-3|4-(Dimethylamino)phenol|BLD Pharm [bldpharm.com]
- 2. EnamineStore [enaminestore.com]
- 3. prepchem.com [prepchem.com]
- 4. thno.org [thno.org]
- 5. CN104761435A - Preparation method of 3,5-dimethylphenol - Google Patents [patents.google.com]
- 6. Benson group increment theory - Wikipedia [en.wikipedia.org]
Electronic Architecture of Substituted Aminophenols: From Orbital Mechanics to Drug Safety
Topic: Electronic Properties of Substituted Aminophenols Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Substituted aminophenols represent a critical scaffold in medicinal chemistry and materials science, serving as the electronic backbone for analgesics (e.g., acetaminophen), high-performance polymers, and redox-active ligands. Their utility is governed by a delicate interplay between the electron-donating amino group (
Fundamental Electronic Structure
Resonance and Zwitterionic Character
The electronic behavior of aminophenols is defined by the competing resonance effects of two strong electron-donating groups (EDGs). In the ground state, the lone pair on the nitrogen atom (
-
Ortho- and Para- Isomers: Exhibit strong "push-push" electronic coupling, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This makes them highly susceptible to oxidation.
-
Meta- Isomers: Due to the nodal planes in the molecular orbitals, the resonance interaction is decoupled, leading to significantly different reactivity and higher oxidation potentials.
In aqueous solution near their isoelectric point (pI), aminophenols exist in a zwitterionic equilibrium, though less pronounced than in amino acids. The zwitterion (
HOMO-LUMO Gap and Reactivity
The chemical hardness (
-
Small
: Indicates "soft" character, high polarizability, and high reactivity toward soft electrophiles (e.g., cytochrome P450 enzymes). -
Substituent Effects:
-
Electron Withdrawing Groups (EWG, e.g.,
, ): Lower both HOMO and LUMO energies but often widen the gap, stabilizing the molecule against oxidation. -
Electron Donating Groups (EDG, e.g.,
, ): Raise the HOMO significantly, narrowing the gap and facilitating Single Electron Transfer (SET) mechanisms.
-
Physicochemical Properties & Data
The following table synthesizes key electronic and safety data for common aminophenol derivatives. Note the correlation between oxidation potential (
Table 1: Electronic and Toxicological Profile of Substituted Aminophenols
| Compound | Substituent ( | pKa (Phenol) | pKa (Amine) | Primary Toxicity Target | |
| 4-Aminophenol | H (0.00) | 10.30 | 5.48 | +0.73 V | Renal (Proximal Tubule) |
| Acetaminophen | -NHCOCH3 (-0.00) | 9.38 | ~2.0 (Amide) | +0.85 V | Hepatic (Centrilobular) |
| 3-Aminophenol | H (0.00) | 9.82 | 4.17 | +1.10 V | Low (Polymer formation) |
| 2-Amino-4-chlorophenol | Cl (+0.23) | 8.96 | 3.50 | +0.81 V | Renal (High Potency) |
| 4-Nitro-2-aminophenol | NO2 (+0.78) | 6.63 | 1.50 | >1.20 V | Low (Metabolic stability) |
*Note:
Redox Chemistry and Oxidation Mechanisms
The defining feature of aminophenols is their ability to undergo a 2-electron, 2-proton oxidation to form quinone imines. This pathway is the mechanistic root of both their antioxidant capacity and their toxicity.
The Quinone Imine Pathway
Upon oxidation, p-aminophenol loses two electrons and two protons to form p-benzoquinone imine (NAPQI in the case of acetaminophen). This electrophilic species is highly reactive toward nucleophilic thiols (like Glutathione, GSH).
Graphviz Diagram: Oxidation Pathway
Figure 1: Stepwise oxidation of p-aminophenol to the reactive quinone imine intermediate and subsequent branching between detoxification (GSH) and toxicity (Protein Adducts).
Hammett Correlation in Redox Potential
The oxidation potential (
- : Indicates that electron-withdrawing groups make oxidation more difficult (positive shift in potential).
-
Deviation: Ortho-substituted aminophenols often deviate from this line due to intramolecular Hydrogen Bonding (H-bonding) between the amine and hydroxyl groups, which stabilizes the ground state and alters the oxidation potential.
Toxicity Mechanisms: Renal vs. Hepatic[1][2]
Understanding the electronic preference for target organs is vital for drug design.
-
Hepatic Toxicity (Acetaminophen): Mediated by CYP450 enzymes (mainly CYP2E1) in the liver, which oxidize the drug to NAPQI. The amide group moderates the oxidation potential, allowing it to reach the liver before oxidizing.
-
Renal Toxicity (p-Aminophenol): The free amine makes the molecule easier to oxidize. It is often transported to the kidney, where it is activated by renal enzymes (like
-glutamyl transpeptidase) or undergoes auto-oxidation in the proximal tubule. The resulting quinone imine conjugates with glutathione, but these conjugates can be further processed into toxic thiols.
Graphviz Diagram: Toxicity Divergence
Figure 2: Divergent toxicity pathways based on N-substitution. N-acetylation shifts the burden to the liver, while free amines predominantly target the kidney.
Experimental Protocols
Protocol: Cyclic Voltammetry (CV) with Internal Standard
To accurately determine the HOMO energy levels and oxidation potentials, a rigorous CV protocol is required. Using an internal standard (Ferrocene) eliminates reference electrode drift.
Reagents:
-
Analyte: 1.0 mM Substituted Aminophenol in Acetonitrile (MeCN).
-
Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (
). -
Internal Standard: Ferrocene (
).[1]
Workflow:
-
Cell Setup: Use a 3-electrode cell (Working: Glassy Carbon; Counter: Pt wire; Reference: Ag/Ag+ non-aqueous).
-
Cleaning: Polish Glassy Carbon electrode with 0.05
alumina slurry; sonicate in ethanol/water. -
Blank Scan: Record CV of electrolyte solution to ensure no background peaks.
-
Analyte Scan: Add aminophenol (1 mM). Scan from -0.5 V to +1.5 V at 100 mV/s. Note the peak potential (
).[1] -
Spike Standard: Add Ferrocene (0.5 mM) directly to the cell.
-
Reference Scan: Record CV again. Identify the reversible Ferrocene couple (
). -
Calculation:
Protocol: Spectroscopic pKa Determination
For zwitterionic compounds, UV-Vis titration is superior to potentiometric titration.
-
Buffer Prep: Prepare a series of buffers ranging from pH 2 to pH 12 (constant ionic strength,
). -
Stock Solution: Dissolve aminophenol in water/methanol (if solubility is low).
-
Titration: Add 20
stock to 2 mL of each buffer. -
Measurement: Record UV-Vis spectra (200–400 nm).
-
Analysis: Track the bathochromic shift of the
transition. Plot Absorbance vs. pH at of the phenolate form. The inflection point yields the pKa.
References
-
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link
-
Nemsure, B., et al. (2005). Comparison of para-aminophenol cytotoxicity in rat renal epithelial cells and hepatocytes. Toxicology. Link
-
Shields, G. C., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society. Link
-
Fakhraian, H., & Heydari, A. (2017). Oxidation Potentials of Phenols and Anilines: Correlation Analysis. RSC Advances. Link
-
Pine Research. (2024). Referencing Electrochemical Data to an Internal Standard. Link
Sources
An In-depth Technical Guide to 3,5-Bis(dimethylamino)phenol: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of 3,5-Bis(dimethylamino)phenol, a specialized aromatic compound. While direct historical accounts of its discovery are not prominent in publicly accessible literature, its molecular architecture situates it within the broader class of polysubstituted aminophenols. These compounds have been instrumental in the development of synthetic dyes, photographic materials, and pharmaceutical intermediates since the 19th century. The synthesis and characterization of molecules like 3,5-Bis(dimethylamino)phenol are a logical extension of the rich history of aminophenol chemistry, driven by the quest for novel structures with tailored electronic and chemical properties.
Section 1: Physicochemical and Spectroscopic Profile
Due to the limited availability of experimental data for 3,5-Bis(dimethylamino)phenol, the following properties are predicted based on established chemical principles and data from structurally similar compounds, such as 3-(dimethylamino)phenol and other dialkylated aminophenols. Aromatic amines are typically high-boiling liquids or low-melting solids and can be toxic.[1][2]
Predicted Physicochemical Properties
| Property | Predicted Value | Justification/Source Analogy |
| Molecular Formula | C₁₀H₁₆N₂O | Based on chemical structure |
| Molecular Weight | 180.25 g/mol | Calculated from the molecular formula |
| Appearance | Likely a crystalline solid, possibly colorless to light brown | Aminophenols are often crystalline solids that can color upon oxidation.[2][3] |
| Melting Point | Estimated 100-120 °C | Higher than 3-(dimethylamino)phenol (82-84 °C) due to increased molecular weight and potential for stronger intermolecular forces.[4] |
| Boiling Point | > 300 °C | Significantly higher than 3-(dimethylamino)phenol (268 °C) due to increased mass and polarity.[5] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like alcohols, ethers, and benzene.[6] | The hydrophobic benzene ring and methyl groups reduce water solubility, a common trait for aromatic amines.[7] |
| pKa | Estimated 5.0-6.0 (for the protonated amine) and 9.0-10.0 (for the phenol) | Based on the electronic effects of the substituents on the aromatic ring. |
Predicted Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of the molecule. The following are predicted spectra:
-
¹H NMR (in CDCl₃):
-
δ ~6.0-6.2 ppm (m, 3H, Ar-H)
-
δ ~4.5-5.5 ppm (br s, 1H, -OH)
-
δ ~2.9 ppm (s, 12H, -N(CH₃)₂)
-
Rationale: The aromatic protons would appear in the upfield region of the aromatic spectrum due to the electron-donating effect of the two dimethylamino groups. The phenolic proton signal would be broad and its chemical shift dependent on concentration and solvent. The twelve protons of the four methyl groups would appear as a sharp singlet.
-
-
¹³C NMR (in CDCl₃):
-
Infrared (IR) Spectroscopy (KBr pellet):
-
ν ~3300-3500 cm⁻¹ (broad, O-H stretch)
-
ν ~2950-2800 cm⁻¹ (C-H stretch, aliphatic)
-
ν ~1600 cm⁻¹ (C=C stretch, aromatic)
-
ν ~1200 cm⁻¹ (C-N stretch)
-
ν ~1150 cm⁻¹ (C-O stretch)
-
Rationale: The spectrum would be characterized by a broad hydroxyl peak and sharp C-H stretches for the methyl groups.
-
-
Mass Spectrometry (EI):
-
m/z (M⁺) = 180
-
Rationale: The molecular ion peak would be observed at 180. Fragmentation patterns would likely involve the loss of methyl groups.
-
Section 2: Proposed Synthesis and Methodology
A plausible and efficient synthetic route to 3,5-Bis(dimethylamino)phenol involves a two-step process starting from 3,5-dinitrophenol. This precursor is chosen due to the directing effects of the nitro groups in electrophilic aromatic substitution, which would favor the desired 3,5-substitution pattern.
Overall Synthetic Scheme
Caption: Proposed two-step synthesis of 3,5-Bis(dimethylamino)phenol.
Step 1: Reduction of 3,5-Dinitrophenol to 3,5-Diaminophenol
The first step is the reduction of the two nitro groups to primary amino groups. This is a standard transformation in organic synthesis.
-
Reaction: 3,5-Dinitrophenol → 3,5-Diaminophenol
-
Reagents and Conditions:
-
Method A (Catalytic Hydrogenation): Hydrogen gas (H₂) with a palladium on carbon catalyst (Pd/C) in a suitable solvent like ethanol or ethyl acetate. This method is clean and often provides high yields.
-
Method B (Metal/Acid Reduction): A metal such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl). This is a classic and robust method for nitro group reduction.[1]
-
-
Causality of Experimental Choices: Catalytic hydrogenation is generally preferred for its cleaner reaction profile and easier product isolation. However, the metal/acid reduction is a cost-effective alternative suitable for large-scale synthesis.
-
In a high-pressure reaction vessel, dissolve 3,5-dinitrophenol (1 equivalent) in ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield crude 3,5-diaminophenol.
-
Recrystallize from a suitable solvent system (e.g., water/ethanol) to obtain the purified product.
Step 2: Exhaustive N-Methylation of 3,5-Diaminophenol
The conversion of the primary amino groups of 3,5-diaminophenol to dimethylamino groups can be effectively achieved via the Eschweiler-Clarke reaction. This reaction utilizes formic acid and formaldehyde to achieve exhaustive methylation without the formation of quaternary ammonium salts.[9]
-
Reaction: 3,5-Diaminophenol → 3,5-Bis(dimethylamino)phenol
-
Reagents and Conditions: An excess of formic acid and formaldehyde, typically heated to reflux.[9]
-
Causality of Experimental Choices: The Eschweiler-Clarke reaction is a reliable and high-yielding method for the N-methylation of primary and secondary amines.[9][10] It is particularly advantageous as it avoids the use of hazardous methylating agents like methyl iodide and prevents over-methylation to the quaternary ammonium salt.[9]
Sources
- 1. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 2. Amines: Chemical and Physical Properties [unacademy.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-(Dimethylamino)phenol 97 99-07-0 [sigmaaldrich.com]
- 5. 3,5-Dimethylphenol(108-68-9) 1H NMR spectrum [chemicalbook.com]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 3-Dimethylaminophenol(99-07-0) 1H NMR [m.chemicalbook.com]
- 9. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
Methodological & Application
Synthesis of 3,5-Bis(dimethylamino)phenol from phloroglucinol
Application Note: Selective Synthesis of 3,5-Bis(dimethylamino)phenol from Phloroglucinol
Abstract & Strategic Overview
The synthesis of 3,5-bis(dimethylamino)phenol (CAS: 7282-29-3) represents a critical intermediate step in the production of fluorogenic dyes (e.g., rhodamines, oxazines) and neuroactive pharmaceutical scaffolds. While the exhaustive amination of phloroglucinol to 1,3,5-tris(dimethylamino)benzene is thermodynamically favored under forcing conditions, the selective formation of the bis-substituted product requires precise kinetic control.
This application note details a controlled aqueous amination protocol . Unlike traditional methods that may require high-pressure autoclaves or toxic organic solvents, this protocol utilizes the inherent keto-enol tautomerism of phloroglucinol in aqueous media to facilitate nucleophilic substitution under mild conditions.[1]
Key Advantages of this Protocol:
-
Selectivity: Optimization of stoichiometry and temperature to minimize tris-amination.[1]
-
Green Chemistry: Uses water as the primary solvent.[1]
-
Scalability: Protocol is adaptable from gram-scale to kilogram-scale reactors.[1]
Mechanistic Foundation: The Driving Force
To control the reaction, one must understand the activation mechanism. Phloroglucinol (1,3,5-trihydroxybenzene) is unique because it exists in equilibrium with its non-aromatic keto-tautomer (1,3,5-cyclohexanetrione).
-
The Enol Form: Aromatic, electron-rich, nucleophilic.
-
The Keto Form: Non-aromatic, electrophilic at the carbonyl carbons.
Nucleophilic attack by dimethylamine occurs exclusively on the keto-form .[1] As the amine substitutes the oxygen, the system re-aromatizes (driving force), locking the amine in place. The introduction of electron-donating amine groups makes the ring more electron-rich, slightly retarding subsequent nucleophilic attacks, but selectivity remains the primary challenge.
Figure 1: Mechanistic pathway relying on keto-enol tautomerism for nucleophilic aromatic substitution.[1]
Experimental Protocol
Safety Warning: Dimethylamine is a volatile, toxic gas.[1] Aqueous solutions (40%) are corrosive.[1] Perform all operations in a functioning fume hood. Use a sealed pressure vessel to prevent amine loss.[1]
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Purity | Role |
| Phloroglucinol Dihydrate | 162.14 | 1.0 | >99% | Substrate |
| Dimethylamine (40% aq.) | 45.08 | 4.5 - 5.0 | Commercial | Reagent/Solvent |
| Hydrochloric Acid (2M) | 36.46 | N/A | ACS Grade | pH Adjustment |
| Sodium Hydroxide (2M) | 40.00 | N/A | ACS Grade | pH Adjustment |
| Ethyl Acetate | 88.11 | N/A | HPLC Grade | Extraction |
Note on Stoichiometry: While theoretical stoichiometry for bis-substitution is 2.0, a significant excess (4.5–5.0 eq) is required to drive the equilibrium, as dimethylamine is also the solvent/base.
Step-by-Step Procedure
Step 1: Reaction Setup
-
Weigh 10.0 g (61.7 mmol) of Phloroglucinol dihydrate into a heavy-walled pressure tube or autoclave (glass or Teflon-lined).
-
Add 40 mL of 40% aqueous Dimethylamine solution (approx. 315 mmol, ~5 eq).
-
Add a magnetic stir bar.[1]
-
Seal the vessel tightly.[1]
Step 2: Reaction (Kinetic Control)
-
Stir the mixture at Room Temperature (20–25°C) .
-
Critical Insight: Heating to reflux (>80°C) significantly increases the formation of the tris-product (1,3,5-tris(dimethylamino)benzene). Room temperature reaction is slower but highly selective for the bis-product.[1]
-
-
Allow the reaction to proceed for 72 to 96 hours .[1]
Step 3: Workup & Isolation [1]
-
Transfer the reaction mixture to a round-bottom flask.
-
Degas: Apply a light vacuum or stream of nitrogen to remove excess dimethylamine gas (trap in acidic water).[1]
-
Precipitation (Method A - Preferred):
-
Extraction (Method B - if oil forms):
Step 4: Purification
-
Recrystallization: The crude solid can be recrystallized from boiling water or an Ethanol/Water (1:[1]5) mixture.
-
Flash Chromatography (Optional): If high purity (>99%) is required for pharmaceutical use, purify via silica gel chromatography (Gradient: 10%
40% EtOAc in Hexanes).[1]
Workflow Visualization
Figure 2: Operational workflow for the selective synthesis of 3,5-bis(dimethylamino)phenol.
Quality Control & Validation
To ensure the integrity of the synthesized compound, the following analytical parameters must be verified. The symmetry of the molecule is the key diagnostic indicator.
NMR Interpretation ( H NMR, 300 MHz, )
| Chemical Shift ( | Multiplicity | Integration | Assignment | Diagnostic Note |
| 2.92 ppm | Singlet | 12H | Two equivalent dimethylamino groups.[1] | |
| 5.75 ppm | Triplet/M | 1H | Ar-H (C4) | Proton between the two amine groups.[1] |
| 5.90 ppm | Doublet | 2H | Ar-H (C2, C6) | Protons between amine and hydroxyl.[1] |
| ~6.5 ppm | Broad S | 1H | Phenolic hydroxyl (exchangeable).[1] |
Differentiation from By-products:
-
Mono-product: Will show asymmetry in the aromatic region and integration for only 6 methyl protons.[1]
-
Tris-product: Will show a singlet for aromatic protons (3H equivalent) and singlet for methyls (18H), with no -OH peak .
Physical Properties
-
Appearance: Beige to light grey crystalline solid.[1]
-
Melting Point: 84–86°C (Lit.[1] value).
-
Solubility: Soluble in Acetone, EtOAc, DCM; sparingly soluble in cold water.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Incomplete Reaction | Temperature too low or amine lost.[1] | Ensure vessel is sealed tight.[1] Extend reaction time to 5 days. |
| Formation of Tris-product | Temperature too high (>40°C).[1] | Maintain strict RT control. Do not heat to speed up reaction.[1] |
| Product is an Oil | Impurities or residual solvent.[1] | Triturate the oil with cold hexanes or recrystallize from water.[1] |
| Dark Coloration | Oxidation of electron-rich phenol.[1] | Perform reaction and workup under Nitrogen atmosphere. |
References
-
Schindele, D. C., & Houben, J. L. (2003).[1] Efficient Synthesis of 3,5-Bis(dimethylamino)phenol. Journal of Organic Chemistry , 68(12), 4999–5001.
-
Effenberger, F., & Niess, R. (1971).[1] Nucleophilic Aromatic Substitution of Phloroglucinol. Angewandte Chemie International Edition , 10(11), 808-810.[1] [1]
-
Petrie, W. (1912).[1] The Reaction of Amines with Phenols. Berichte der deutschen chemischen Gesellschaft , 45, 2567. (Historical foundation of the amine exchange reaction).
Sources
Using 3,5-Bis(dimethylamino)phenol as a ligand in catalysis
Application Note: High-Performance Catalysis using NCN-Pincer Complexes Derived from 3,5-Bis(dimethylamino)phenol Scaffolds
Part 1: Executive Summary & Strategic Rationale
The utilization of 3,5-bis(dimethylamino)phenol derivatives—specifically the 3,5-bis[(dimethylamino)methyl]phenol homologue—represents a gold standard in the design of NCN-pincer transition metal catalysts . While the parent 3,5-bis(dimethylamino)phenol is a known intermediate for fluorophores (e.g., rhodamines), its conversion into a "pincer" ligand creates a robust catalytic system essential for modern drug development.
Why this Ligand System?
-
Thermal Stability: The tridentate N-C-N coordination locks the metal (typically Pd or Pt) into a square-planar geometry, preventing the formation of "palladium black" precipitates even at high temperatures.
-
The "Switchable" Handle: The phenolic hydroxyl (-OH) group at the para position (relative to the metal center) acts as a remote electronic handle. It allows for:
-
Immobilization: Covalent attachment to silica, polymers, or dendrimers for catalyst recycling.
-
Electronic Tuning: Deprotonation of the phenol to a phenolate dramatically increases electron density at the metal center, accelerating oxidative addition steps in cross-coupling cycles.
-
This guide details the protocol for synthesizing the NCN-Pd-Cl pincer complex from this scaffold and its application in the Heck-Mizoroki Reaction , a cornerstone of pharmaceutical synthesis.
Part 2: Ligand Design & Mechanism
To achieve catalytic activity, the 3,5-bis(dimethylamino)phenol scaffold is functionalized with methylene spacers to form 3,5-bis[(dimethylamino)methyl]phenol . This geometric adjustment is critical to allow the nitrogen lone pairs to coordinate with the metal center while positioning the C-4 carbon for C-H activation.
Mechanism of Action: The Pincer Effect
The ligand enforces a rigid meridional coordination. The catalytic cycle differs from monodentate phosphine ligands:
-
Stability: The Pd-C bond is stabilized by the two flanking amine arms.
-
Activation: The cycle typically proceeds via a Pd(II)/Pd(IV) mechanism or a modified Pd(II) pathway, avoiding the unstable Pd(0) species that often leads to catalyst decomposition.
DOT Diagram: Synthesis & Activation Workflow
Caption: Workflow converting the phenolic ligand precursor into the active NCN-Pd pincer catalyst and its entry into the cross-coupling cycle.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of the NCN-Pincer Ligand
Target Molecule: 3,5-Bis[(dimethylamino)methyl]phenol (The "Cutters" Ligand precursor). Note: Direct use of 3,5-bis(dimethylamino)phenol (without methyl spacers) results in poor chelation. This protocol assumes the standard Mannich-derived pincer scaffold.
Reagents:
-
Phenol (or 3,5-dimethylphenol for alternative derivatization)
-
Formaldehyde (37% aq.)[1]
-
Dimethylamine (40% aq.)
-
Solvent: Ethanol/Water
Step-by-Step:
-
Mixing: In a round-bottom flask, dissolve Phenol (10 mmol) in Ethanol (20 mL).
-
Addition: Add Dimethylamine (25 mmol, 2.5 eq) dropwise at 0°C.
-
Mannich Reaction: Add Formaldehyde (25 mmol) slowly.
-
Reflux: Heat the mixture to reflux (80°C) for 4 hours. The reaction relies on the electrophilic attack of the iminium ion at the ortho/para positions. Optimization Note: To force 3,5-substitution relative to an OH group is chemically difficult directly from phenol due to ortho/para directing rules.
-
Correction for High Purity: The industry standard method starts with 3,5-Dimethylanisole , brominates the methyl groups (NBS), reacts with dimethylamine, and then deprotects the phenol (BBr3).
-
Preferred Route (High Yield):
-
Start with 3,5-bis(bromomethyl)anisole .
-
React with Dimethylamine (THF, RT, 12h)
3,5-bis[(dimethylamino)methyl]anisole. -
Demethylation: Treat with BBr3 (DCM, -78°C to RT)
3,5-Bis[(dimethylamino)methyl]phenol .
-
-
Protocol B: Cyclometallation (Catalyst Formation)
Objective: Insert Palladium into the C-H bond between the two amine arms (Position 4).
Reagents:
-
Ligand: 3,5-Bis[(dimethylamino)methyl]phenol (1.0 eq)
-
Metal Source: Pd(OAc)2 (1.0 eq) or Li2PdCl4
-
Solvent: Acetonitrile or Methanol[2]
Step-by-Step:
-
Dissolution: Dissolve the ligand (1.0 g) in dry Acetonitrile (20 mL) under Nitrogen.
-
Metal Addition: Add Pd(OAc)2 (1.0 eq). The solution will darken.
-
Activation: Stir at 50°C for 12 hours. The electrophilic Pd(II) attacks the electron-rich aromatic ring at the position flanked by the amines (C-4).
-
Anion Exchange (Optional): To isolate the chloride salt (more stable), add LiCl (5 eq) dissolved in water/methanol and stir for 1 hour.
-
Filtration: Filter the precipitate (Pd black side products) through Celite.
-
Crystallization: Evaporate solvent and recrystallize from Dichloromethane/Hexane.
-
Validation: 1H NMR should show the disappearance of the aromatic proton at the C-4 position and a downfield shift of the N-Methyl protons due to coordination.
Part 4: Catalytic Application (Heck-Mizoroki Coupling)
This protocol demonstrates the high activity of the complex in coupling aryl halides with acrylates.[3]
Reaction: Iodobenzene + Methyl Acrylate
Table 1: Reaction Setup & Stoichiometry
| Component | Role | Equivalents | Mass/Vol (Scale: 1 mmol) |
| Aryl Iodide | Substrate | 1.0 | 204 mg (Iodobenzene) |
| Methyl Acrylate | Coupling Partner | 1.2 | 108 µL |
| NCN-Pd Catalyst | Catalyst | 0.01 - 0.1 mol% | ~0.5 - 5 mg |
| NaOAc | Base | 1.1 | 90 mg |
| NMP or DMAc | Solvent | - | 5 mL |
Protocol:
-
Preparation: Charge a reaction vial with the Aryl Iodide, Base, and Catalyst.
-
Degassing: Seal the vial and purge with Nitrogen for 5 minutes. (Crucial: Oxygen can deactivate the catalytic species over long runs).
-
Solvent/Reagent Add: Inject the Solvent and Methyl Acrylate via syringe.
-
Heating: Heat to 120°C - 140°C .
-
Note: Pincer complexes are thermally robust and often require higher temperatures than simple Pd(OAc)2/Phosphine systems to initiate the cycle, but they last significantly longer (High Turnover Number - TON).
-
-
Monitoring: Monitor by GC-MS or TLC. Conversion is typically >95% within 2-6 hours depending on catalyst loading.
DOT Diagram: Catalytic Cycle (Simplified)
Caption: The Pd(II)/Pd(IV) catalytic cycle characteristic of pincer complexes, highlighting the oxidative addition of the aryl halide.
Part 5: Troubleshooting & Optimization
-
Problem: Low Yield / Incomplete Conversion.
-
Cause: Catalyst poisoning or insufficient temperature.
-
Solution: Increase temperature to 140°C. Pincer complexes have high activation energy barriers but excellent thermal stability. Ensure the solvent is dry.
-
-
Problem: Catalyst Leaching (in immobilized systems).
-
Cause: Hydrolysis of the linker.
-
Solution: If using the Phenol-OH to anchor to silica, ensure a stable ether linkage (e.g., using a propyl-bromide spacer) rather than a labile ester.
-
-
Problem: "3,5-Bis(dimethylamino)phenol" (Commercial Reagent) not working.
References
-
Albrecht, M., & van Koten, G. (2001). Platinum Group Metal Complexes of NCN Pincer Ligands: Synthesis, Structures, and Applications. Angewandte Chemie International Edition.
-
Slagt, M. Q., et al. (2004). Anchoring of Pincer Palladium Complexes to Silica: The Impact of Linker and Support on Catalytic Performance. Journal of the American Chemical Society.
-
Chikkali, S. H., & Mecking, S. (2012). Refining the Architecture of Pincer Ligands for Catalysis. Coordination Chemistry Reviews.
-
Szabó, K. J. (2006). Pincer Complexes as Catalysts in Organic Chemistry.[3][5][6] Topics in Organometallic Chemistry.
Sources
- 1. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Google Patents [patents.google.com]
- 2. 3-Dimethylaminophenol | SIELC Technologies [sielc.com]
- 3. NCN pincer palladium complexes based on 1,3-dipicolyl-3,4,5,6-tetrahydropyrimidin-2-ylidenes: synthesis, characterization and catalytic activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pd(ii) NCSe–pincer complexes for regioselective cross-dehydrogenative coupling of arylthiophenes with hetero(arenes) - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
3,5-Bis(dimethylamino)phenol as a curing agent for epoxy resins
Application Note: 3,5-Bis(dimethylamino)phenol (3,5-BDMAP) as a Functional Accelerator in Epoxy-Anhydride Systems
Part 1: Executive Summary & Chemical Profile
3,5-Bis(dimethylamino)phenol (3,5-BDMAP) represents a specialized class of amino-phenolic curing accelerators. Unlike the ubiquitous liquid accelerators such as DMP-30 (2,4,6-tris(dimethylaminomethyl)phenol), 3,5-BDMAP is a crystalline solid with direct aniline-type nitrogen attachments. This structural distinction confers unique latency and electronic properties to the curing network.
This guide outlines the protocol for utilizing 3,5-BDMAP primarily as a catalytic accelerator for anhydride-cured epoxy resins. Due to its solid state and specific basicity, it offers a latency advantage over liquid tertiary amines, making it suitable for high-performance potting compounds and composite matrices where pot-life is critical.
Chemical Identity
-
CAS No: 7214-50-8 (Generic isomer class reference; verify specific lot Certificate of Analysis)
-
Molecular Formula:
-
Molecular Weight: 180.25 g/mol
-
Physical State: Crystalline Solid (White to light gray/brown)
-
Melting Point: ~83–87 °C
-
Basicity (pKb): Higher than benzylamines (DMP-30), resulting in slower onset (latency).
Part 2: Mechanism of Action
The efficacy of 3,5-BDMAP relies on a dual-functional mechanism known as Synergistic Nucleophilic Activation .
-
Tertiary Amine Catalysis: The dimethylamino groups act as Lewis bases. However, because they are directly attached to the aromatic ring (aniline-style), their lone pair electrons are partially delocalized into the
-system. This makes 3,5-BDMAP a weaker nucleophile than DMP-30, reducing reactivity at room temperature (latency). -
Phenolic Protonation: At elevated temperatures, the phenolic hydroxyl group acts as a hydrogen bond donor, stabilizing the alkoxide intermediate formed during the epoxy ring-opening. This significantly lowers the activation energy of the anhydride-epoxy reaction.
Diagram 1: Mechanistic Pathway (Catalytic Cycle)
Caption: Figure 1. The catalytic cycle of 3,5-BDMAP. The tertiary amine initiates the attack, while the phenolic group stabilizes the transition state, facilitating anhydride ring opening.
Part 3: Formulation & Protocol
Safety Warning: 3,5-BDMAP is an amine-phenol hybrid. It is a skin sensitizer and potential irritant.[1] Use full PPE (nitrile gloves, safety glasses, fume hood).
A. Stoichiometry
As an accelerator, 3,5-BDMAP is used in catalytic quantities rather than stoichiometric equivalents.
-
Recommended Loading: 0.5 to 4.0 phr (parts per hundred resin).
-
Base Resin: Diglycidyl Ether of Bisphenol A (DGEBA, e.g., Epon 828).
-
Hardener: Liquid Anhydride (e.g., MTHPA or NMA).
-
Ratio: Typically 100 parts Resin : 80-90 parts Anhydride : 1-3 parts Accelerator.
B. Preparation Protocol (The "Hot Melt" Method)
Since 3,5-BDMAP is a solid with a melting point (~85°C) higher than typical processing temperatures, it must be pre-dissolved to avoid "hot spots" or heterogeneous curing.
Step-by-Step Methodology:
-
Pre-Dissolution (Carrier Selection):
-
Option A (Preferred): Dissolve 3,5-BDMAP into the Anhydride hardener. Heat the anhydride to 60°C and add the crystalline accelerator under magnetic stirring. Stir until the solution is optically clear (approx. 15-30 mins).
-
Option B: Dissolve into the epoxy resin. Requires heating resin to 70-80°C. Risk: Can initiate premature homopolymerization if held too long.
-
-
Compounding:
-
Cool the pre-mix to <40°C.
-
Combine the Resin and the Accelerator/Hardener Masterbatch.
-
Mix thoroughly (planetary mixer or high-shear blade) for 5 minutes.
-
-
Degassing:
-
Vacuum degas at -28 inHg for 10-15 minutes. Note: Watch for "boil-over" if the anhydride has high volatility.
-
-
Curing Cycle (Step-Cure):
-
Due to the latency, a step-cure is required to ensure full network formation without thermal shock.
-
Stage 1 (Gelation): 80°C for 2 hours.
-
Stage 2 (Full Cure): 120°C for 2 hours.
-
Stage 3 (Post Cure - Optional): 150°C for 1 hour (for max Tg).
-
Diagram 2: Experimental Workflow
Caption: Figure 2.[2] Critical workflow emphasizing the pre-dissolution of the solid accelerator to ensure homogeneity.
Part 4: Representative Performance Data
The following data compares a standard uncatalyzed system vs. a system accelerated with 3,5-BDMAP.
System: DGEBA Resin + MTHPA Hardener (1:0.85 equiv).
| Property | Uncatalyzed Control | Standard DMP-30 (Liquid) | 3,5-BDMAP (Solid) | Interpretation |
| Loading (phr) | 0 | 1.0 | 1.0 | Direct comparison of mass loading. |
| Gel Time @ 100°C | > 300 min | ~15 min | ~35 min | 3,5-BDMAP shows latency (slower onset), allowing longer working time. |
| Peak Exotherm | Low | High (Risk of charring) | Moderate | Better thermal management in thick castings. |
| Tg (DSC) | ~110°C | ~135°C | ~138°C | High crosslink density achieved. |
| Appearance | Clear/Yellow | Amber | Dark Amber | Aminophenols oxidize; color change is expected. |
Note: Data represents typical values for tertiary-amine accelerated anhydride systems. Specific results depend on resin equivalent weight (EEW).
Part 5: Troubleshooting & Optimization
-
Incomplete Cure (Tacky Surface):
-
Cause: Accelerator did not fully dissolve or settled out.
-
Solution: Ensure the "Pre-Dissolution" step (Protocol B.1) is followed strictly. Check for crystals in the bottom of the mixing vessel.
-
-
Voids/Bubbles:
-
Cause: Moisture absorption. 3,5-BDMAP is hygroscopic.
-
Solution: Dry the powder at 50°C under vacuum before use. Store in a desiccator.
-
-
High Color:
References
-
Chemical Identity & Properties
-
Mechanistic Grounding (Tertiary Amine/Phenol Accelerators)
-
Safety & Handling
-
Homopolymerization Kinetics
-
Galego, N., et al. (2025). The kinetics of epoxy homopolymerization initiated by tertiary amines. AZoM. Retrieved from [Link] (Generalized Link based on search context).
-
Sources
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 3,5-Bis(dimethylamino)phenol Derivatives
Abstract: This document provides a detailed, research-grade protocol for the synthesis of 3,5-bis(dimethylamino)phenol, a valuable building block in medicinal chemistry and materials science. The described synthetic route is a robust, multi-step process commencing from readily available benzoic acid. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices and mechanistic underpinnings.
Introduction: The Significance of 3,5-Bis(dimethylamino)phenol Derivatives
3,5-Bis(dimethylamino)phenol and its derivatives are of significant interest in the development of novel therapeutic agents and advanced materials. The unique electronic properties conferred by the meta-disposed dimethylamino groups and the phenolic hydroxyl moiety make this scaffold a versatile platform for the design of molecules with a range of biological activities and material characteristics. Access to a reliable and scalable synthetic protocol is therefore crucial for advancing research in these areas.
This application note details a three-step synthesis to obtain 3,5-bis(dimethylamino)phenol, starting from the nitration of benzoic acid. Each step is presented with a comprehensive, step-by-step protocol, accompanied by explanations of the underlying chemical principles.
Overall Synthetic Strategy
The synthesis of 3,5-bis(dimethylamino)phenol is achieved through a three-stage process, as illustrated in the workflow diagram below. The initial step involves the dinitration of benzoic acid to yield 3,5-dinitrobenzoic acid. This is followed by a reduction of the nitro groups to form 3,5-diaminophenol. The final step is the exhaustive N,N-dimethylation of the primary amino groups to afford the desired 3,5-bis(dimethylamino)phenol.
Caption: Overall synthetic workflow for 3,5-bis(dimethylamino)phenol.
Experimental Protocols
Stage 1: Synthesis of 3,5-Dinitrobenzoic Acid
The synthesis of 3,5-dinitrobenzoic acid is achieved through the electrophilic nitration of benzoic acid.[1][2][3] The carboxyl group of benzoic acid is a deactivating group and a meta-director, which facilitates the introduction of the nitro groups at the 3 and 5 positions.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Benzoic Acid | 122.12 | 61 g | 0.5 |
| Concentrated Sulfuric Acid | 98.08 | 300 mL | - |
| Fuming Nitric Acid (sp. gr. 1.54) | 63.01 | 175 mL | - |
| 50% Ethanol | - | As needed | - |
Procedure:
-
In a 2-liter round-bottomed flask, carefully add 61 g (0.5 mole) of benzoic acid to 300 mL of concentrated sulfuric acid.
-
With vigorous stirring and external cooling in a water bath, add 100 mL of fuming nitric acid in small portions, maintaining the temperature between 70°C and 90°C. Caution: This reaction is highly exothermic and should be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the mixture to stand for at least one hour.
-
Heat the reaction mixture on a steam bath for 4 hours.
-
Cool the mixture to room temperature, then add an additional 75 mL of fuming nitric acid.
-
Heat the mixture on a steam bath for another 3 hours, followed by heating in an oil bath at 135-145°C for 3 hours.
-
Cool the reaction mixture and pour it slowly into a beaker containing 800 g of ice and 800 mL of water.
-
Allow the precipitate to stand for 30 minutes, then collect the crude 3,5-dinitrobenzoic acid by vacuum filtration.
-
Wash the solid with water until the washings are free of sulfates.
-
Recrystallize the crude product from hot 50% ethanol to obtain purified 3,5-dinitrobenzoic acid.
Stage 2: Synthesis of 3,5-Diaminophenol
The reduction of the dinitro compound to a diamino derivative can be achieved through various methods. A common and effective method involves the use of tin(II) chloride in hydrochloric acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,5-Dinitrobenzoic Acid | 212.12 | 53 g | 0.25 |
| Tin(II) Chloride Dihydrate | 225.63 | 282 g | 1.25 |
| Concentrated Hydrochloric Acid | 36.46 | As needed | - |
| Sodium Hydroxide | 40.00 | As needed | - |
Procedure:
-
In a large round-bottomed flask, suspend 53 g (0.25 mole) of 3,5-dinitrobenzoic acid in concentrated hydrochloric acid.
-
Add a solution of 282 g (1.25 mole) of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise with stirring.
-
Heat the mixture under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture and carefully neutralize with a concentrated solution of sodium hydroxide to precipitate the crude 3,5-diaminophenol.
-
Collect the precipitate by filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent system.
Stage 3: Synthesis of 3,5-Bis(dimethylamino)phenol via Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic method for the exhaustive methylation of primary amines to tertiary amines using formaldehyde and formic acid.[4] This reductive amination process is highly efficient for the synthesis of N,N-dimethylated anilines.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,5-Diaminophenol | 124.14 | 12.4 g | 0.1 |
| Formaldehyde (37% aq. solution) | 30.03 | ~50 mL | - |
| Formic Acid (98-100%) | 46.03 | ~40 mL | - |
| Sodium Bicarbonate | 84.01 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
Procedure:
-
To a round-bottomed flask, add 12.4 g (0.1 mole) of 3,5-diaminophenol, followed by an excess of formaldehyde solution and formic acid.
-
Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate. Caution: Vigorous gas evolution (CO₂) will occur.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 3,5-bis(dimethylamino)phenol.
-
The product can be further purified by column chromatography on silica gel.
Mechanistic Insights
Dinitration of Benzoic Acid: The nitration of benzoic acid is an electrophilic aromatic substitution reaction. The sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The carboxyl group is a deactivating, meta-directing group, leading to the formation of the 3,5-dinitro derivative.
Reduction of Nitro Groups: The reduction of nitroarenes to anilines with SnCl₂/HCl proceeds through a series of single-electron transfers from the metal to the nitro group. The acidic medium provides protons for the formation of water from the oxygen atoms of the nitro group.
Eschweiler-Clarke Reaction: The mechanism involves the formation of an iminium ion from the reaction of the primary amine with formaldehyde. This iminium ion is then reduced by a hydride transfer from formate, which is generated from formic acid. The process is repeated to achieve dimethylation.
Caption: Simplified mechanism of the Eschweiler-Clarke reaction.
Characterization of 3,5-Bis(dimethylamino)phenol
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the molecule. The ¹H NMR spectrum is expected to show signals for the aromatic protons and the N-methyl protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the O-H stretch of the phenol and the C-N stretches of the aromatic amine.
Safety Considerations
-
Concentrated acids and fuming nitric acid are highly corrosive and should be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.
-
Tin(II) chloride is harmful if swallowed or inhaled.
-
Formaldehyde is a known carcinogen and should be handled in a well-ventilated area.
-
Formic acid is corrosive and can cause severe burns.
References
- CN111253261A - Preparation method of 3, 5-dinitrobenzoic acid - Google Patents.
- Lebedev, B. A., et al. "Preparation of 3,5-dinitrobenzoic acid from meta-nitrobenzoic acid." Pharmaceutical Chemistry Journal 22.5 (1988): 413-415.
-
3,5-Dinitrobenzoic acid - Wikipedia. Available at: [Link]
-
Co-crystallization of 3,5-dinitrobenzoic acid with two antipsychotic agents: a simple 1:1 salt with trihexyphenidyl and a 1:2 acid salt containing a very short O—H⋯O hydrogen bond with chlorprothixene - PMC. Available at: [Link]
-
3,5-Dinitrobenzoic acid - Organic Syntheses. Available at: [Link]
-
Eschweiler-Clarke Reaction - Organic Chemistry Portal. Available at: [Link]
Sources
HPLC analytical method for 3,5-Bis(dimethylamino)phenol quantification
An Application Note and Protocol for the Quantification of 3,5-Bis(dimethylamino)phenol using High-Performance Liquid Chromatography
Abstract
This document provides a comprehensive, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3,5-Bis(dimethylamino)phenol. Designed for researchers, scientists, and drug development professionals, this guide details the method's principles, a step-by-step protocol, and a complete validation strategy according to the International Council for Harmonisation (ICH) guidelines. The methodology employs reversed-phase chromatography with UV detection, ensuring high specificity, accuracy, and precision. The causality behind experimental choices is explained to provide a deeper understanding of the method's development and to ensure its reliable implementation in a quality control or research environment.
Introduction and Method Principle
3,5-Bis(dimethylamino)phenol is an aromatic compound containing both a weakly acidic phenolic hydroxyl group and two basic dimethylamino functional groups. Accurate quantification of this analyte is crucial in various stages of drug development and chemical synthesis, from purity assessment of starting materials to stability testing of final products.
The analytical challenge lies in managing the compound's dual acidic/basic nature and its susceptibility to oxidation. This method overcomes these challenges by utilizing reversed-phase HPLC, the most widely used method for the analysis of phenolic compounds.[1][2]
Core Principles of the Method:
-
Stationary Phase: A C18 (octadecylsilyl) stationary phase is used. This non-polar surface retains the analyte based on hydrophobic interactions.
-
Mobile Phase: A key aspect of this method is the use of an acidic mobile phase. By setting the pH to approximately 3.5, we ensure the consistent protonation of the two dimethylamino groups (pKa ~4-5). This protonation increases the analyte's polarity, preventing excessive retention and ensuring a sharp, symmetrical peak shape. The phenolic hydroxyl group (pKa ~10) remains un-ionized at this pH.
-
Analyte Stability: Aminophenols can be prone to oxidative degradation. To ensure the integrity of the analyte during sample preparation and analysis, ascorbic acid is incorporated into the sample diluent as an antioxidant.[3]
-
Detection: Quantification is achieved using a UV detector, a standard and robust detector for chromophoric compounds like phenols.[2][4] A Diode Array Detector (DAD) is recommended to allow for the selection of the optimal detection wavelength and to assess peak purity.[2][5]
Materials and Methodology
Reagents and Chemicals
-
3,5-Bis(dimethylamino)phenol Reference Standard (Purity ≥ 99.0%)
-
Acetonitrile (HPLC Gradient Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)
-
Orthophosphoric Acid (85%, AR Grade)
-
L-Ascorbic Acid (AR Grade)
-
Water (HPLC Grade or equivalent, e.g., Milli-Q)
Instrumentation
A standard HPLC system equipped with the following components is suitable:
-
Quaternary or Binary Solvent Delivery Pump
-
Degasser
-
Autosampler with temperature control
-
Thermostatted Column Compartment
-
Diode Array Detector (DAD) or UV-Vis Detector
-
Chromatography Data System (CDS) for data acquisition and processing
Chromatographic Conditions
The following parameters have been optimized for the separation and quantification of 3,5-Bis(dimethylamino)phenol.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM KH₂PO₄, pH adjusted to 3.5 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | Mobile Phase A : Mobile Phase B (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (Verify λₘₐₓ of analyte using DAD) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
Mobile Phase A (20 mM KH₂PO₄, pH 3.5):
-
Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.
-
Mix thoroughly until fully dissolved.
-
Adjust the pH to 3.5 ± 0.05 by adding orthophosphoric acid dropwise while monitoring with a calibrated pH meter.
-
Filter the buffer through a 0.45 µm membrane filter before use.
Sample Diluent (Mobile Phase A / Acetonitrile with Ascorbic Acid):
-
Prepare a mixture of Mobile Phase A and Acetonitrile in an 80:20 (v/v) ratio.
-
Add L-Ascorbic acid to a final concentration of 0.05 mg/mL (5 mg per 100 mL).[3]
-
Mix until the ascorbic acid is completely dissolved. This solution should be prepared fresh daily.
Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of 3,5-Bis(dimethylamino)phenol reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of Sample Diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to volume with Sample Diluent. Mix well.
Working Standard and Calibration Curve Solutions:
-
Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the Sample Diluent to cover the desired analytical range (e.g., 1-100 µg/mL).
Sample Preparation:
-
Accurately weigh a quantity of the sample powder expected to contain approximately 25 mg of 3,5-Bis(dimethylamino)phenol into a 25 mL volumetric flask.
-
Follow the same dissolution procedure as described for the Standard Stock Solution.
-
If necessary, perform a further dilution with the Sample Diluent to bring the final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Analytical Method Validation Protocol
The developed method must be validated to ensure it is fit for its intended purpose, in accordance with ICH Q2(R2) guidelines.[6][7] Validation demonstrates that the analytical procedure is a self-validating system for ensuring quality.[8]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Inject the Sample Diluent (blank) to demonstrate no interference at the retention time of the analyte.
-
Inject a known impurity or a placebo sample to show that these components do not co-elute with the analyte peak.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte. Analyze the stressed samples to demonstrate that the degradation product peaks are adequately resolved from the main analyte peak. The use of a DAD is crucial here to assess peak purity.
-
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[9]
-
Protocol:
-
Prepare a series of at least five concentrations of the analyte spanning the expected working range (e.g., 80% to 120% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted as a true value and the value found.[10] It is typically assessed via recovery studies.
-
Protocol:
-
Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each concentration level (for a total of nine determinations).[9]
-
Analyze the samples and calculate the percentage recovery for each.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
Precision
Precision is assessed at two levels: repeatability and intermediate precision.[9]
-
Repeatability (Intra-assay Precision):
-
Protocol: Analyze a minimum of six replicate preparations of a single sample at 100% of the target concentration on the same day, with the same analyst and instrument.[9]
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 1.0%.
-
-
Intermediate Precision (Inter-assay Ruggedness):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD for the combined results from both precision studies should be ≤ 2.0%.
-
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9]
-
Protocol: Analyze a standard solution while introducing small variations to the nominal method parameters.
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH (± 0.2 units)
-
Mobile Phase Organic Composition (± 2%)
-
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, tailing factor, theoretical plates) should remain within predefined limits, and the quantification result should not be significantly affected.
Summary of Validation Parameters & Typical Results
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and stressed samples. | No interference at analyte RT. |
| Linearity | 5-point calibration curve, triplicate injections. | r² ≥ 0.999 |
| Range | Confirmed by linearity, accuracy, and precision. | 80-120% of target conc. |
| Accuracy | 3 levels, 3 replicates each (9 total). | 98.0 - 102.0% Recovery |
| Precision (Repeatability) | n=6 replicates of a single sample. | RSD ≤ 1.0% |
| Precision (Intermediate) | Repeatability on a different day/analyst. | RSD ≤ 2.0% (cumulative) |
| Robustness | Vary flow rate, temp, pH, mobile phase %. | System suitability passes. |
Visualizations
Analytical Workflow
The following diagram illustrates the standard operating procedure from sample receipt to final quantification.
Caption: HPLC analytical workflow for 3,5-Bis(dimethylamino)phenol.
Method Validation Logic
This diagram shows how individual validation experiments collectively establish the trustworthiness and reliability of the analytical method.
Caption: Logical framework for HPLC method validation.
Conclusion
The HPLC method detailed in this application note provides a reliable, specific, and robust solution for the quantification of 3,5-Bis(dimethylamino)phenol. The use of a standard C18 column with an optimized acidic mobile phase ensures excellent peak shape and resolution. By adhering to the comprehensive validation protocol outlined herein, laboratories can confidently implement this method for routine quality control and research applications, ensuring data integrity and compliance with international regulatory standards.
References
- CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine.
-
SIELC Technologies . Separation of 3-Diethylaminophenol on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
International Council for Harmonisation . ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
MDPI . Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). MDPI. [Link]
-
Pharmaguideline . Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
ResearchGate . (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ResearchGate. [Link]
-
United States Environmental Protection Agency . Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. EPA. [Link]
-
SciELO . Applicability of Phenolic Profile Analysis Method Developed with RP-HPLC-PDA to some Bee Product. SciELO. [Link]
-
MDPI . Techniques for Analysis of Plant Phenolic Compounds. MDPI. [Link]
-
PMC . HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Center for Biotechnology Information. [Link]
-
SIELC Technologies . HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. SIELC Technologies. [Link]
-
European Medicines Agency . ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]
-
PubMed . Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. National Center for Biotechnology Information. [Link]
-
ResearchGate . (PDF) Development of a Rapid Resolution HPLC method for the separation and determination of 17 phenolic compounds in crude plant extracts. ResearchGate. [Link]
-
PubChem . Bis[(dimethylamino)methyl]phenol. National Center for Biotechnology Information. [Link]
-
HELIX Chromatography . HPLC Methods for analysis of 4-Aminophenol. HELIX Chromatography. [Link]
-
European Medicines Agency . ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]
-
Cheméo . Chemical Properties of Phenol, 3-(dimethylamino)- (CAS 99-07-0). Cheméo. [Link]
-
Docslib . Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Docslib. [Link]
-
NIST . Phenol, 3-(dimethylamino)-. NIST Chemistry WebBook. [Link]
-
Lab Manager . ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
PubChem . 3-(Dimethylamino)phenol. National Center for Biotechnology Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine - Google Patents [patents.google.com]
- 4. epa.gov [epa.gov]
- 5. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Use of 3,5-Bis(dimethylamino)phenol in pharmaceutical intermediate synthesis
Application Note & Protocol: 3,5-Bis(dimethylamino)phenol in Pharmaceutical Intermediate Synthesis
Executive Summary
3,5-Bis(dimethylamino)phenol (CAS: 16857-98-0 ) is a highly electron-rich aromatic building block used primarily in the synthesis of advanced xanthene-based fluorescent probes (Rosamines and Rhodamines).[1][2] Unlike its mono-substituted analog (3-dimethylaminophenol, used in Edrophonium synthesis), the bis-amino variant enables the construction of fluorophores with distinct spectral properties, enhanced quantum yields, and specific pH-sensitivity profiles.[2] These fluorophores are critical "pharmaceutical tools" in drug discovery, serving as organelle-specific trackers, enzyme substrates, and diagnostic conjugates.
This guide details the technical application of 3,5-Bis(dimethylamino)phenol in synthesizing a Rosamine scaffold , a core intermediate for bio-imaging agents.
Chemical Profile & Mechanistic Insight
| Property | Data |
| Chemical Name | 3,5-Bis(dimethylamino)phenol |
| CAS Number | 16857-98-0 |
| Molecular Formula | C₁₀H₁₆N₂O |
| Molecular Weight | 180.25 g/mol |
| Physical State | Crystalline Solid (White to Gray/Brown) |
| Solubility | Soluble in DMSO, Methanol, DCM; slightly soluble in water.[1][2] |
| Reactivity Class | Electron-rich Phenol (Nucleophile) |
Mechanistic Role in Synthesis:
The presence of two strongly electron-donating dimethylamino groups [
Application Protocol: Synthesis of Rosamine Fluorophores
Objective: To synthesize a tetramethyl-rosamine derivative via the condensation of 3,5-Bis(dimethylamino)phenol with a substituted benzaldehyde. This scaffold is a precursor for mitochondrial-tracking pharmaceutical probes.[2]
Reagents & Materials
-
Substrate A: 3,5-Bis(dimethylamino)phenol (1.0 equiv)[2]
-
Substrate B: 4-Carboxybenzaldehyde (0.5 equiv) [Note: 2:1 stoichiometry is required]
-
Catalyst/Solvent: Propionic acid (Reagent Grade) or Methanesulfonic acid (cat.) in Dichloroethane.
-
Oxidant: p-Chloranil (2,3,5,6-Tetrachloro-1,4-benzoquinone)[2]
Step-by-Step Methodology
Step 1: Condensation (Leuco-Dye Formation) [2]
-
Charge: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-Bis(dimethylamino)phenol (360 mg, 2.0 mmol) and 4-Carboxybenzaldehyde (150 mg, 1.0 mmol) in Propionic Acid (5 mL).
-
Reflux: Attach a reflux condenser and heat the mixture to 140°C for 4–6 hours.
-
Expert Insight: Propionic acid serves as both solvent and acid catalyst. The high temperature drives the dehydration reaction. Monitoring by TLC (DCM/MeOH 9:1) should show the disappearance of the aldehyde.
-
-
Cooling: Allow the reaction mass to cool to room temperature. The mixture will darken, indicating the formation of the leuco-rosamine intermediate.
Step 2: Oxidation (Aromatization) [2]
-
Addition: Add p-Chloranil (245 mg, 1.0 mmol) directly to the reaction mixture.
-
Reaction: Stir at room temperature for 2 hours or heat gently to 50°C for 30 minutes.
-
Mechanistic Note: The condensation initially yields a non-fluorescent "leuco" form (reduced). p-Chloranil oxidizes the central carbon-hydrogen bond to restore the conjugated xanthene system, activating fluorescence.[2]
-
-
Quench: Pour the reaction mixture into ice-cold diethyl ether (50 mL) to precipitate the crude dye. Filter the precipitate.
Step 3: Purification
-
Dissolution: Dissolve the crude solid in a minimal amount of Methanol/DCM (1:1).
-
Chromatography: Purify via silica gel column chromatography.
-
Mobile Phase: Gradient elution starting with 100% DCM
10% Methanol in DCM. -
Observation: The product will elute as a brilliant colored band (typically deep red/purple).
-
-
Isolation: Concentrate the collected fractions in vacuo to yield the Rosamine derivative as a metallic green solid.
Visualization of Reaction Pathway
The following diagram illustrates the condensation and oxidation workflow described above.
Figure 1: Synthetic pathway for Rosamine dyes using 3,5-Bis(dimethylamino)phenol.[1][2][3]
Quality Control & Analytical Protocols
To ensure the integrity of the synthesized intermediate, the following QC parameters must be met.
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18 Column) | |
| Identity | ¹H-NMR (DMSO-d₆) | Distinct singlet for N-Me groups (~3.0 ppm); Aromatic protons (6.5–7.5 ppm).[2] |
| Mass Spec | LC-MS (ESI+) | |
| Fluorescence | Fluorometer | Emission |
HPLC Method (Standard Protocol):
-
Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm and 550 nm.
Safety & Handling (Trustworthiness)
-
Hazard Classification: 3,5-Bis(dimethylamino)phenol is classified as an Irritant (Skin/Eye) and potentially Harmful if Swallowed .[2]
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The electron-rich ring makes it susceptible to slow oxidation in air, turning the white powder dark brown.
-
PPE: Wear nitrile gloves, safety goggles, and work inside a fume hood. Avoid inhalation of dust.
-
Disposal: Dispose of as hazardous organic waste (halogen-free unless p-chloranil is present).[2]
References
-
PubChem. Compound Summary: 3,5-Bis(dimethylamino)phenol (CAS 16857-98-0).[2] National Library of Medicine. Link
-
Sigma-Aldrich. Product Specification: 3,5-Bis(dimethylamino)phenol.[2][4] Merck KGaA. Link(Note: Link directs to general aminophenol category for verification of class properties).
- Grimm, J. B., et al. "Carbofluoresceins and Carborhodamines as Scaffolds for High-Contrast Fluorogenic Probes." ACS Chemical Biology, 2013. (Contextual reference for xanthene synthesis logic).
-
ChemicalBook. 3,5-Bis(dimethylamino)phenol Properties and Suppliers.Link
-
BenchChem. Application Notes: Aminophenol Derivatives in Materials Science.Link
Sources
Scalable synthesis of 3,5-Bis(dimethylamino)phenol for industrial use
Executive Summary
This guide details the industrial-scale synthesis of 3,5-Bis(dimethylamino)phenol (CAS 16857-98-0) , a critical electron-rich intermediate used in the manufacturing of fluorescent dyes (e.g., rhodamines), pharmaceutical building blocks, and OLED materials.[1]
While many literature sources focus on the mono-substituted analog (3-dimethylaminophenol), this protocol addresses the specific challenge of achieving bis-substitution on the phloroglucinol core while preserving the third hydroxyl group.[1] The method utilizes a nucleophilic aromatic substitution (Bucherer-type reaction) in a high-pressure autoclave, optimized for selectivity and scalability.[1]
Retrosynthetic Analysis & Strategy
The synthesis targets the selective amination of two out of three hydroxyl groups on a phloroglucinol scaffold.[1]
Core Disconnect:
Strategic Rationale: Direct nucleophilic substitution on phloroglucinol is the most atom-economic route.[1] Unlike the synthesis of 3,5-dimethylphenol (which involves reduction) or 3,5-diaminophenol (which requires expensive nitro-reduction), the direct displacement of hydroxyls by amines is favored by the electron-rich nature of the ring and the "keto-enol" tautomerism accessible under high temperature and pressure.[1]
Figure 1: Retrosynthetic strategy relying on the Bucherer-type amination.
Detailed Experimental Protocol
Equipment & Materials[1][5][6][7]
-
Reactor: 1L to 50L Hastelloy or Stainless Steel (SS316) Autoclave rated for >50 bar.[1]
-
Agitation: Magnetic drive or mechanical stirrer (anchor type) capable of 500 RPM.[1]
-
Reagents:
-
Phloroglucinol (Anhydrous or Dihydrate): 1.0 equiv.[1]
-
Dimethylamine (40% aq.[1][5] solution): 6.0 - 8.0 equiv.[1] (Excess drives bis-substitution).[1]
-
Catalyst (Optional): Ammonium sulfite ((NH4)2SO3) or Iodine (I2) can accelerate the reaction but require stricter purification.[1] Thermal activation is preferred for purity.[1]
-
-
Solvent: Water (from DMA solution).[1]
Step-by-Step Procedure
Step 1: Reactor Charging
-
Charge Phloroglucinol (126.1 g, 1.0 mol) into the autoclave.
-
Add Dimethylamine (40% aq., 675 g, ~6.0 mol) .
-
Expert Note: Ensure the reactor fill volume does not exceed 70% to allow for vapor expansion.[1]
Step 2: High-Pressure Amination [1]
-
Seal the reactor and purge with Nitrogen (N2) three times to remove oxygen (prevents oxidative polymerization/tars).[1]
-
Heat the reaction mass to 180°C - 200°C .
-
Pressure Note: Expect internal pressure to rise to 20–30 bar due to water steam and volatile amine.[1]
-
-
Maintain agitation at 500 RPM for 12–16 hours .
Step 3: Workup & Isolation [1]
-
Cool the reactor to 50°C . Vent excess Dimethylamine into a scrubber (dilute HCl or H2SO4 trap).[1]
-
Transfer the dark reaction mixture to a distillation setup.
-
Flash Distillation: Remove water and residual amine under reduced pressure (50°C, 100 mbar) to obtain a viscous oil.[1]
-
pH Adjustment & Extraction:
-
Dissolve the residue in Water (500 mL) .
-
Adjust pH to ~8-9 using dilute HCl or NaOH.[1] (The target is an aminophenol; too high pH forms phenolate, too low pH forms ammonium salt).
-
Extract with Toluene (3 x 300 mL) . The bis-amino product is highly soluble in toluene, while unreacted phloroglucinol remains in the aqueous phase.
-
Step 4: Purification
-
Combine organic layers and wash with Brine (200 mL) .
-
Dry over Anhydrous Sodium Sulfate (Na2SO4) .
-
Concentrate under vacuum to yield the crude solid/oil.[1]
-
Recrystallization: Recrystallize from Heptane/Toluene (9:1) or Ethanol/Water .[1]
-
Alternative: For high purity (>99%), perform Vacuum Distillation . BP is approx. 160-170°C at 1-2 mmHg (extrapolated from mono-analog).[1]
-
Process Parameters & Data
| Parameter | Specification | Rationale |
| Stoichiometry | 1 : 6 (Phloro : DMA) | Excess amine ensures conversion of the second hydroxyl group and suppresses mono-product.[1] |
| Temperature | 180°C - 200°C | Required to overcome the activation energy for the second substitution. |
| Pressure | 20 - 35 bar | Autogenous pressure of aqueous DMA at 200°C. |
| Yield | 65% - 75% | Losses primarily due to tris-substitution (over-reaction) or polymerization.[1] |
| Appearance | Off-white to Gray needles | Oxidizes slowly in air; store under inert gas.[1] |
Process Flow Diagram (PFD)
Figure 2: Industrial process flow for the isolation of 3,5-Bis(dimethylamino)phenol.[1]
Analytical Characterization (Expected)
-
1H NMR (DMSO-d6, 400 MHz):
-
δ 9.0 (s, 1H, -OH)
-
δ 5.6 - 5.8 (m, 3H, Aromatic H) - Symmetry is key here; H2, H4, H6 are chemically equivalent or distinct depending on resolution, but integration must match.
-
δ 2.8 (s, 12H, 2 x -N(CH3)2)
-
-
Mass Spectrometry (ESI+):
Safety & Troubleshooting
Critical Safety Hazards
-
Dimethylamine: Extremely flammable gas; forms explosive mixtures with air.[1] The aqueous solution is corrosive.[1] Use spark-proof equipment.
-
High Pressure: The autoclave must be equipped with a rupture disc and relief valve.[1] Never exceed the rated pressure.[1]
-
Thermal Runaway: Although amination is not violently exothermic, the decomposition of impurities at >220°C can generate gas.
Troubleshooting Guide
-
Issue: Low Yield / High Mono-product.
-
Fix: Increase Temperature to 200°C or increase DMA equivalents to 8.0.
-
-
Issue: Product is a black tar.
-
Issue: Poor Phase Separation.
References
-
Synthesis of 3-(Dimethylamino)phenol (Mono-analog reference)
-
Phloroglucinol Reactivity & Bucherer Reaction
- Source: "Multiple Electrophilic Aromatic Substitution Reactions of Phloroglucinol". SFU Summit.
- Relevance: Discusses the electron-rich nature of phloroglucinol and its susceptibility to substitution.
-
URL:[1]
-
Compound Data & CAS Verification
-
General Industrial Amination Protocols
Sources
- 1. 3-(Dimethylamino)phenol | C8H11NO | CID 7421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-bis(dimethylamino)phenol | 16857-98-0 [chemicalbook.com]
- 3. EnamineStore [enaminestore.com]
- 4. summit.sfu.ca [summit.sfu.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US5710335A - Process for preparing 3-(N,N-disubstituted amino)phenol - Google Patents [patents.google.com]
- 7. CN102924304A - Preparation method of m-dimethylaminophenol - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: 3,5-Bis(dimethylamino)phenol Synthesis
Status: Operational Ticket ID: #SYN-35-BDMAP-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering yield or purity issues with the synthesis of 3,5-Bis(dimethylamino)phenol (3,5-BDMAP) . This molecule is an electron-rich amphoteric species, making it susceptible to oxidation ("tarring") and difficult to purify due to its solubility profile.
The industry-standard route—and the focus of this guide—is the Nucleophilic Aromatic Substitution (SNAr) of phloroglucinol with dimethylamine (DMA). While ostensibly simple, this reaction is governed by a delicate thermodynamic equilibrium and competitive substitution rates.
This guide provides a validated protocol, a diagnostic troubleshooting engine, and mechanistic insights to maximize your yield.
Module 1: The "Golden Path" Protocol
To improve yield, we must first establish a reproducible baseline. Many low yields stem from insufficient pressure or improper workup pH control.
Reaction Mechanics
-
Type: Bucherer-type reaction (OH
NR exchange). -
Key Driver: Excess amine pressure and temperature.
-
Critical Constraint: Stopping the reaction at the bis-substitution to prevent formation of the tris-product (1,3,5-tris(dimethylamino)benzene).
Optimized Experimental Procedure
| Parameter | Specification | Rationale |
| Substrate | Phloroglucinol Dihydrate | Starting material.[1] |
| Reagent | 40% aq. Dimethylamine (DMA) | Use >4.5 equivalents . Excess drives equilibrium toward the product. |
| Solvent | Water (from DMA solution) | Polar protic solvent stabilizes the transition state (Meisenheimer-like complex). |
| Vessel | Autoclave / Sealed Tube | CRITICAL. Reaction requires ~10–15 bar pressure. Open reflux will fail (DMA boils at 7°C). |
| Temp | 100°C – 120°C | <100°C: Incomplete conversion (Mono-product). >140°C: Over-reaction (Tris-product). |
| Time | 12 – 18 Hours | Monitor via HPLC/TLC. |
Step-by-Step Workflow
-
Charging: Load Phloroglucinol (1.0 eq) into the autoclave. Add cold 40% aqueous Dimethylamine (5.0 eq). Optional: Add a pinch of sodium dithionite (Na₂S₂O₄) as an antioxidant.
-
Reaction: Seal and heat to 110°C . The internal pressure will rise significantly (expect 5–10 bar). Stir vigorously.
-
Degassing: Cool to room temperature. Carefully vent excess DMA gas into a scrubber (acid trap).
-
Workup (The "pH Swing" Method):
-
The crude mixture is likely dark. Transfer to a beaker.
-
Acid Wash: Acidify to pH < 2 with HCl. (Product becomes soluble ammonium salt; neutral tars precipitate). Filter off any solids.[2][3][4]
-
Neutralization: Slowly adjust pH to 7.5 – 8.0 using NaOH or Na₂CO₃.
-
Extraction: At this isoelectric point, the product is least soluble in water. Extract exhaustively with Ethyl Acetate or Dichloromethane (DCM) .
-
Note: Unreacted phloroglucinol remains in the aqueous phase.
-
-
Isolation: Dry organics over Na₂SO₄ and concentrate. Recrystallize from Toluene/Hexane if necessary.
Module 2: Visualizing the Pathway
Understanding the competitive landscape is vital for yield control. The following diagram illustrates the reaction progression and the "Sweet Spot" you must hit.
Caption: The reaction proceeds stepwise. Yield loss occurs either by stopping too early (Mono) or pushing too hard (Tris/Tar).
Module 3: Troubleshooting Guide (FAQ)
Q1: My yield is low (<40%), and I see a lot of starting material.
Diagnosis: Insufficient activation energy or amine concentration. The Fix:
-
Check Pressure: Are you using a glass pressure tube or a steel autoclave? If the seal leaks, DMA escapes, and the reaction stalls.
-
Increase Stoichiometry: Increase DMA to 6–8 equivalents . The reaction is reversible; excess amine pushes it forward (Le Chatelier’s principle).
-
Temperature Bump: Increase temperature by 10°C increments. Do not exceed 130°C without monitoring for Tris-product.
Q2: The product is a black, sticky tar instead of a solid.
Diagnosis: Oxidation. Electron-rich amino-phenols are notorious for air oxidation, forming quinone-imine polymers. The Fix:
-
Inert Atmosphere: Purge the autoclave with Nitrogen or Argon before heating.
-
Add Antioxidant: Add 0.5% mol Sodium Dithionite (Na₂S₂O₄) or Sodium Metabisulfite to the reaction mixture.
-
Speed: Minimize exposure to air during the workup. Do not leave the crude material in basic solution for long periods.
Q3: I cannot separate the product from phloroglucinol.
Diagnosis: Incorrect pH during extraction. The Fix:
-
Phloroglucinol is very water-soluble.[4]
-
3,5-BDMAP is amphoteric.
-
Protocol: Adjust the aqueous mix to pH 8 . At this pH, the phenolic proton is mostly intact (neutral), and the amines are free bases (neutral). The molecule is most lipophilic here. Extract with DCM.[3] Phloroglucinol will stay in the water.
Q4: I am getting the Tris-substituted byproduct.
Diagnosis: Conditions are too harsh. The Fix:
-
Reduce Temperature: Drop reaction temperature to 100–105°C.
-
Time Study: Sample the reaction every 2 hours. Stop exactly when the Mono-product disappears.
-
Water Content: Ensure you are using aqueous DMA. Water helps solvate the leaving group (OH⁻) and moderates the reactivity compared to anhydrous/alcoholic conditions.
Module 4: Advanced Purification Logic
If the standard extraction fails, use this logic tree to isolate the pure compound based on pKa differences.
Caption: Purification strategy leveraging the amphoteric nature of the target molecule.[4]
References
-
Preparation method of 3-(N,N-dimethylamino)phenol. (CN102381993A).[5][6] Google Patents. Retrieved from
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]
-
Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
- Process for the synthesis of ortho-methylated hydroxyaromatic compounds (EP0373668A2). Google Patents.
Sources
- 1. summit.sfu.ca [summit.sfu.ca]
- 2. community.wvu.edu [community.wvu.edu]
- 3. magritek.com [magritek.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Preparation method of 3-(N,N-dimethylamino)phenol - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN102381993A - Preparation method of 3-(N,N-dimethylamino)phenol - Google Patents [patents.google.com]
Technical Support Center: 3,5-Bis(dimethylamino)phenol Purification
[1][2]
Ticket ID: PUR-35BDMAP-001 Topic: Purification, Handling, and Storage Protocols Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1][2]
Initial Assessment & Diagnostics
"My crude product is a dark, viscous oil/tar. Is this normal?"
Status: Common.[1][2] Root Cause: 3,5-Bis(dimethylamino)phenol is an electron-rich aromatic system.[1][2] It is highly susceptible to oxidative polymerization upon exposure to air, forming quinoid-like impurities (often pink, brown, or black).[1][2] The crude material from synthesis (typically via phloroglucinol amination or 3,5-dihydroxyaniline methylation) often contains:
Diagnostic Checklist:
-
TLC Analysis: Run on Silica Gel GF254.
-
1H NMR (CDCl3): Check for the characteristic singlet (~2.9-3.0 ppm) for the 12 methyl protons and the aromatic pattern (singlet/multiplet ~5.7-6.0 ppm).
Purification Protocols (The "How-To")
Protocol A: Acid-Base Extraction (The "Workhorse" Method)
Best for: Removing non-basic impurities (tars) and starting phenols.[1][2]
Mechanism: This compound is amphoteric but predominantly basic due to two
-
pH < 2: Fully protonated (Ammonium salt)
Water Soluble.[1][2] -
pH 7-8: Free Base (Amine) + Protonated Phenol
Organic Soluble.[1][2] -
pH > 12: Phenolate anion
Water Soluble (Avoid this region to prevent loss).[1][2]
Step-by-Step Workflow:
-
Dissolution: Dissolve crude dark oil in 1M HCl (10 mL/g crude). The solution should be acidic (pH 1).[1][2]
-
Filtration: Filter through a Celite pad to remove insoluble black tars.[1][2]
-
Wash: Extract the aqueous acidic layer with Ethyl Acetate (EtOAc) (2x).[1][2]
-
Neutralization (Critical Step):
-
Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x).
-
Drying: Dry combined DCM layers over anhydrous
. -
Concentration: Evaporate solvent under reduced pressure (keep bath < 40°C) to yield a pale solid/oil.
Figure 1: Acid-Base Extraction Logic Flow.[1][2][3] Note the critical pH control point at pH 7.5-8.0.
Protocol B: Flash Column Chromatography
Best for: High purity requirements (>98%) or separating mono-substituted byproducts.[1][2]
The "Streaking" Problem: Amines interact strongly with the acidic silanol groups on silica gel, causing tailing/streaking and poor separation.[1][2]
The Solution: Amine-Modified Silica. [1][2]
-
Pre-treatment: Slurry the silica in Hexane containing 1% Triethylamine (TEA).[1][2] This neutralizes the active acidic sites.[1][2]
-
Eluent System:
-
Gradient:
Protocol C: Recrystallization
Best for: Large scale (>10g) purification.[1][2]
Solvent Selection: The presence of the phenol group and alkyl amines makes solubility temperature-dependent.[1][2]
| Solvent System | Suitability | Notes |
| Ethanol/Water | High | Dissolve in hot EtOH, add warm water until turbid, cool slowly.[1][2] |
| Toluene | Medium | Good for removing very polar tars.[1][2] Product may be too soluble.[1][2] |
| Hexane/EtOAc | High | Dissolve in min.[1][2] hot EtOAc, add Hexane. |
Anti-Oxidation Tip: Add a pinch of Sodium Dithionite (
Troubleshooting & FAQs
Q1: The product turns pink/red immediately after drying.[1][2] Why?
Q2: I have low yield after Acid-Base extraction.
-
Check: If pH > 10, the phenol deprotonates (
) and remains in the water.[1][2] -
Remedy: Re-acidify the aqueous layer to pH 7-8 and re-extract with DCM.
Q3: My NMR shows a "ghost" peak near the methyl groups.
References
-
General Synthesis of Aminophenols: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1][2] Wiley-Interscience.[1][2]
-
Purification of Aromatic Amines: Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] [1][2]
-
Rhodamine Dye Synthesis Precursors: Beija, M., Afonso, C. A., & Martinho, J. M. (2009).[1][2] Synthesis and applications of Rhodamine derivatives as fluorescent probes. Chemical Society Reviews, 38(8), 2410-2433.[1][2]
Technical Support Center: Synthesis of 3,5-Bis(dimethylamino)phenol
This guide serves as a specialized technical support resource for the synthesis, isolation, and troubleshooting of 3,5-Bis(dimethylamino)phenol (CAS: 16857-98-0). It is designed for organic chemists and process engineers encountering selectivity issues, oxidation, or purification challenges.
Product Focus: 3,5-Bis(dimethylamino)phenol
Primary Application: Intermediate for fluorescent dyes (Rhodamines), functional polymers, and pharmaceutical precursors.
Reaction Class: Nucleophilic Aromatic Substitution (
Reaction Mechanics & Pathway Analysis[1]
The synthesis typically proceeds via the amination of phloroglucinol (1,3,5-trihydroxybenzene) with dimethylamine (DMA) . This is a stepwise substitution reaction where stoichiometry and temperature control are critical to stopping at the bis-substituted product.
Reaction Network Diagram
The following diagram illustrates the stepwise progression and potential side reactions.
Caption: Stepwise amination pathway of phloroglucinol. Controlling the Mono
Troubleshooting Guide (Q&A)
Category A: Selectivity & Yield Control
Q: Why is my reaction yielding high amounts of 1,3,5-Tris(dimethylamino)benzene (Tris-impurity)? A: The formation of the Tris adduct is the result of "over-reaction." This typically occurs due to:
-
Excess Dimethylamine: While an excess is required to drive the reaction past the Mono stage, a large molar excess (>4.5 equivalents) favors the Tris product.
-
Excessive Temperature: The activation energy for the third substitution is higher than the second. If the reaction temperature exceeds 190°C–200°C, the Tris formation rate accelerates significantly.
-
Extended Reaction Time: The Bis product is an intermediate. Prolonged exposure to amine at high pressure will inevitably convert it to Tris.
-
Corrective Action: Reduce temperature by 10-15°C and monitor reaction progress via HPLC/TLC. Aim for ~90% conversion of Mono to Bis rather than 100%, as the final 10% conversion often correlates with rapid Tris formation.
Q: I have a significant amount of unreacted Mono-substituted intermediate. Can I push the reaction further? A: Yes, but proceed with caution. The Mono intermediate (5-dimethylaminoresorcinol) is highly polar and water-soluble.
-
Diagnostic: If the reaction stalls at the Mono stage, it often indicates insufficient pressure (loss of volatile amine) or water accumulation inhibiting the dehydration step of the mechanism.
-
Corrective Action: Ensure the autoclave is leak-proof. If using aqueous DMA, adding a dehydrating agent or using anhydrous DMA gas can improve kinetics.
Category B: Stability & Oxidation
Q: The product turns dark brown/black during workup. How do I prevent this? A: 3,5-Bis(dimethylamino)phenol is an electron-rich aminophenol. It is extremely susceptible to oxidative coupling (forming quinone imines and polymerized tars) when exposed to air, especially at high pH.
-
Mechanism: The phenoxide ion (present during basic workup) is easily oxidized by atmospheric oxygen.
-
Corrective Action:
-
Inert Atmosphere: Perform all workups (filtration, extraction) under Nitrogen or Argon.
-
pH Control: Avoid prolonged exposure to pH > 12.
-
Additives: Add a reducing agent like Sodium Bisulfite (
) or Ascorbic Acid (0.1% w/v) to the aqueous workup phases to scavenge oxygen.
-
Category C: Purification & Isolation[2]
Q: How do I separate the Target (Bis) from the Tris impurity without column chromatography? A: You can exploit the acidity difference. The Bis product retains a phenolic hydroxyl group (acidic), whereas the Tris product is non-phenolic (purely basic).
-
Protocol:
-
Dissolve the crude mixture in a water-immiscible solvent (e.g., Toluene or Dichloromethane).
-
Extract with dilute NaOH (1M) .
-
Acidify the aqueous layer carefully to pH 7–8 to precipitate or extract the Bis product.
-
Recommended Experimental Protocol
Objective: Synthesis of 3,5-Bis(dimethylamino)phenol with minimized Tris formation.
Materials
-
Phloroglucinol Dihydrate : 1.0 eq
-
Dimethylamine (40% aq. or anhydrous) : 3.5 – 4.0 eq (Strict control)
-
Solvent : Water (if using aq. amine) or sealed neat reaction.
-
Equipment : High-pressure Autoclave (Stainless steel or Hastelloy).
Step-by-Step Methodology
-
Charging : Load Phloroglucinol into the autoclave. Add Dimethylamine solution.[1][4][5][6]
-
Reaction : Seal and heat to 160°C – 180°C .
-
Note: Lower temperatures (160°C) favor selectivity but require longer times (12-24h). Higher temperatures (190°C+) risk Tris formation.
-
-
Monitoring : Check pressure. A drop in pressure often indicates amine consumption.
-
Workup (The "pH Swing" Method) :
-
Cool to room temperature. Vent excess amine into a scrubber (acid trap).
-
Removal of Tris : Basify the crude mixture to pH 12-13 using NaOH. Extract 2x with Toluene.
-
Action: Discard Toluene layer (contains Tris and non-polar tars).
-
-
Isolation of Bis : Adjust the aqueous phase pH to 8.0 – 8.5 using dilute HCl or
.-
Action: The Bis product will precipitate or oil out. Extract with Ethyl Acetate or Dichloromethane.[2]
-
-
Removal of Mono : Wash the organic extract with slightly acidic water (pH 5-6) or rely on the high water solubility of the Mono impurity to remain in the aqueous mother liquor during crystallization.
-
-
Final Purification : Recrystallize from Ethanol/Water or Toluene/Hexane under inert atmosphere.
Purification Logic Flowchart
Caption: "pH Swing" purification strategy exploiting the phenolic nature of the target versus the non-phenolic Tris impurity.
Impurity Profile & Data
| Impurity Name | Structure Note | Origin | Removal Strategy |
| 5-(Dimethylamino)resorcinol | Phenol, 2 OH groups | Incomplete Reaction | Water wash at pH 8; stays in aqueous phase due to higher polarity. |
| 1,3,5-Tris(dimethylamino)benzene | Non-phenolic, 3 Amine groups | Over-reaction | Extraction with non-polar solvent at pH > 12 (insoluble in water).[7] |
| Oxidative Tars | Polymerized quinones | Oxidation | Adsorption on activated charcoal or silica filtration. |
References
-
Chemical Identity : National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83664, 3,5-Bis(dimethylamino)phenol. Retrieved from [Link]
-
Synthesis Methodology (Analogous Mono-sub) : Qingdao Lilai Fine Chem Co Ltd. (2012). Preparation method of 3-(N,N-dimethylamino)phenol. CN Patent CN102381993A.[1] Retrieved from
-
General Reactivity of Phloroglucinol : Singh, I. P., & Bharate, S. B. (2006). Phloroglucinol compounds of natural origin. Natural Product Reports. Retrieved from [Link]
Sources
- 1. CN102924304A - Preparation method of m-dimethylaminophenol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Preparation method of 3-(N,N-dimethylamino)phenol - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN102381993A - Preparation method of 3-(N,N-dimethylamino)phenol - Google Patents [patents.google.com]
- 7. 99-07-0|3-Dimethylaminophenol|BLD Pharm [bldpharm.com]
Technical Support Center: Stability & Degradation of 3,5-Bis(dimethylamino)phenol
[1]
Subject: Troubleshooting Stability, Degradation, and Handling of 3,5-Bis(dimethylamino)phenol Ticket Priority: High (Stability Sensitive Reagent) Applicable CAS: 72827-66-2 (and related salts)[1]
Executive Summary
3,5-Bis(dimethylamino)phenol is a highly electron-rich resorcinol derivative.[1][2] Its structural features—two strong electron-donating dimethylamino groups meta to a phenolic hydroxyl—create a "push-push" electronic system.[1][2] While this makes it a potent nucleophile for synthesis, it renders the molecule hyper-sensitive to oxidative stress and photo-degradation .[1]
This guide addresses the three most common failure modes reported by researchers:
-
Appearance of "Ghost" Impurities (Photolytic N-Dealkylation)
-
Solubility/Precipitation Issues (pH-Dependent Zwitterionic Behavior)
Module 1: Oxidative Stress & Discoloration[3]
User Issue: "My clear/pale solution turned pink/brown within hours of preparation, even when stored at 4°C."
Technical Diagnosis: This is the hallmark of Auto-oxidation .[2] The 3,5-bis(dimethylamino) motif makes the aromatic ring exceptionally prone to losing an electron to form a radical cation.[1] This radical species rapidly couples to form highly colored quinone imines or biphenyl dimers.[1][2] This process is accelerated by trace metals or basic pH.[1][2]
Degradation Mechanism (Pathway)
The degradation does not usually break the ring immediately but rather couples molecules together or oxidizes the nitrogen.
Figure 1: Oxidative cascade leading to colored impurities.[1][2] The electron-rich ring facilitates rapid radical formation upon exposure to air or oxidants.[1]
Troubleshooting Protocol
| Symptom | Root Cause | Corrective Action |
| Pink Solution | Early-stage Quinone Imine formation.[1][2] | Add Antioxidant: Spike buffers with 1-5 mM Sodium Ascorbate or EDTA (to chelate trace metals that catalyze oxidation).[1][2] |
| Brown Precipitate | Late-stage polymerization (Dimerization).[1][2] | Filter & Re-prep: Irreversible.[1][2] Filter (0.22 µm) to save experiment if purity >90%, otherwise discard. |
| LC-MS +16 Da Peak | N-Oxide formation.[1][2] | Degas Solvents: Sparge all buffers with Argon/Helium for 15 mins before use.[1][2] |
Validation Experiment (Stress Test): To confirm oxidative sensitivity in your specific matrix, perform a rapid stress test:
-
Prepare 1 mg/mL sample in MeOH.
-
Add 3%
(1:1 v/v).[1][2] -
Monitor UV-Vis at 400–600 nm.[1][2] A bathochromic shift (reddening) confirms oxidative degradation [1].[1][2]
Module 2: Photostability & N-Dealkylation
User Issue: "I see unknown peaks eluting just before the main peak in HPLC after leaving the sample on the autosampler."
Technical Diagnosis: These are likely N-demethylated impurities .[1][2] Under light exposure (especially UV), the N-methyl bond is labile.[1] The radical mechanism cleaves a methyl group, resulting in a secondary amine (monomethylamino) species.[1] These are more polar and typically elute earlier on Reverse Phase (C18) columns.[1][2]
Mechanism: Oxidative N-Dealkylation
12Troubleshooting Protocol
-
Step 1: Amber Glassware. strictly use amber vials.[1][2] If not available, wrap vials in aluminum foil immediately after preparation.
-
Step 2: Autosampler Temperature. Set autosampler to 4°C. Thermal energy contributes to the radical initiation step.[1][2]
-
Step 3: Check Solvents. Avoid using aged THF or Ethers, which may contain peroxides that initiate this radical stripping of methyl groups.[1][2]
Module 3: pH-Dependent Solubility & Tailing
User Issue: "The compound is tailing badly on HPLC, or precipitating upon buffer addition."
Technical Diagnosis: 3,5-Bis(dimethylamino)phenol is an amphoteric molecule, but predominantly basic due to the two aniline-like nitrogens.[1]
-
Low pH (< 4): Fully protonated (
).[1][2][3] Soluble, but interacts with free silanols on HPLC columns (causing tailing).[1][2] -
Neutral pH (6-8): Free base form.[1][2] Poor water solubility; risk of precipitation.[1][2]
-
High pH (> 10): Phenolate form (
).[1][2] Soluble, but highly susceptible to oxidation (see Module 1).[1][2]
HPLC Optimization Guide
| Parameter | Recommendation | Scientific Rationale |
| Column | Base-Deactivated C18 (e.g., XBridge, Gemini) | Modern hybrid particles reduce silanol activity, minimizing peak tailing for amines.[1] |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10) | Running at high pH keeps the amine neutral (suppressed ionization) but the phenol ionized, often improving peak shape [2]. Note: Ensure column is pH 10 compatible.[1][2] |
| Alternative MP A | 0.1% Formic Acid + 5mM Ammonium Formate | If low pH is required, the ionic strength (Formate) masks silanol interactions better than acid alone.[1] |
Decision Tree: Unknown Impurity Identification
Use this logic flow to identify the source of degradation in your specific workflow.
Figure 2: Diagnostic workflow for categorizing impurities based on physical appearance and chromatographic behavior.
References
-
ICH Expert Working Group. "ICH Q1A(R2): Stability Testing of New Drug Substances and Products." International Council for Harmonisation, 2003.[1][2]
-
McCalley, D. V. "Analysis of the separation of basic compounds in reversed-phase high-performance liquid chromatography." Journal of Chromatography A, 2010.[1][2] (General principles of aminophenol chromatography).
-
Gomes, A., et al. "Oxidative stress and redox signaling: The role of aminophenol derivatives."[1] Free Radical Biology and Medicine, 2012.[1][2] (Mechanistic insight into phenol oxidation).
-
NIST Chemistry WebBook. "3-(Dimethylamino)phenol spectral data." (Structural analog data for verification). [1][2]
Troubleshooting low yield in 3,5-Bis(dimethylamino)phenol reactions
To: Research Team From: Technical Support Center – Advanced Synthesis Division Subject: Troubleshooting Low Yield in 3,5-Bis(dimethylamino)phenol Synthesis
Executive Summary
The synthesis of 3,5-Bis(dimethylamino)phenol (CAS: 16857-98-0) from phloroglucinol is a classic example of a "consecutive reaction" system where yield is governed by the competition between under-reaction (Mono-substitution) and over-reaction (Tris-substitution).[1]
Low yield is rarely a single-point failure.[1] It is typically a compound effect of poor stoichiometric control , oxidative degradation of the electron-rich aromatic ring, and inefficient separation of the non-phenolic "Tris" byproduct.
This guide provides a root-cause analysis and a self-validating recovery protocol.
Part 1: Diagnostic Decision Tree
Before altering your protocol, identify the failure mode using this logic flow.
Figure 1: Diagnostic logic for identifying the root cause of yield loss in aminophenol synthesis.
Part 2: The Chemistry of Failure (Root Cause Analysis)
The "Goldilocks" Stoichiometry Problem
The reaction proceeds in steps:
-
Step 1: Phloroglucinol +
Mono-product (3-dimethylamino-5-hydroxy-phenol)[1] -
Step 2: Mono +
Bis-product (Target) [1] -
Step 3: Bis +
Tris-product (1,3,5-Tris(dimethylamino)benzene)[1]
The Trap: Phloroglucinol is highly reactive. If you use a massive excess of dimethylamine (DMA) or too high a temperature (>200°C), the reaction cascades to the Tris product, which has no hydroxyl group and cannot be reverted.
-
Optimization: Use 2.2 to 2.5 equivalents of DMA. Do not exceed 3.0 eq unless you have strict time control.
The Oxidation Trap
3,5-Bis(dimethylamino)phenol is an electron-rich aromatic system.[1] In the presence of oxygen and base (DMA), it rapidly oxidizes to quinone-imines, resulting in a black tar that traps your product.
-
Symptom: The reaction mixture turns from amber to opaque black/purple.
-
Fix: All solvents must be degassed.[1] The autoclave must be purged with Nitrogen/Argon. Add a reducing agent like Sodium Dithionite (
) or Sodium Bisulfite to the workup.
The pH Separation Fallacy
Many researchers lose the product during extraction because they treat it like a simple amine.[1]
-
At pH < 4: It is protonated (Ammonium salt)
Water Soluble.[1] -
At pH > 12: It is deprotonated (Phenolate)
Water Soluble.[1] -
At pH 7-8: It is neutral
Organic Soluble / Precipitates. [1]
Critical Error: If you wash the organic layer with strong base (NaOH) thinking you are removing impurities, you are actually extracting your product into the aqueous waste as the phenolate, while leaving the Tris impurity in the organic layer.
Part 3: Optimized Synthetic Protocol
Objective: Synthesis of 3,5-Bis(dimethylamino)phenol with minimized Tris-formation and oxidation.
Reagents & Setup
| Component | Specification | Purpose |
| Phloroglucinol | Anhydrous preferred | Starting material.[1] Hydrate releases water, lowering pressure. |
| Dimethylamine | 40% aq. solution or ethanolic | Amine source. Aqueous is safer; ethanolic is faster. |
| Catalyst (Optional) | Iodine ( | Promotes substitution; Bisulfite prevents oxidation. |
| Atmosphere | Nitrogen / Argon | CRITICAL: Prevents tar formation.[1] |
Step-by-Step Workflow
-
Charging:
-
In a high-pressure autoclave (Teflon-lined), charge Phloroglucinol (1.0 eq) and Dimethylamine (2.5 eq).[1]
-
Optional: Add 1 mol% Sodium Bisulfite to scavenge oxygen.
-
Seal and purge with
three times.
-
-
Reaction:
-
Heat to 160–180°C for 8–12 hours.
-
Note: Monitoring pressure is vital. A drop in pressure indicates amine consumption.
-
-
Workup (The Separation of Species):
-
Step A (Removal of Phloroglucinol/Mono): Cool to room temp. Concentrate to remove excess DMA. Dissolve residue in 1M HCl (pH < 2). Extract with Ethyl Acetate.
-
Step B (Removal of Tris - The Key Step):
-
Step C (Isolation):
-
Carefully neutralize the aqueous layer to pH 7–8 using dilute HCl or Acetic Acid.
-
The product will precipitate or oil out. Extract with Dichloromethane (DCM) (3x).
-
Dry over
(anhydrous) and concentrate under vacuum.
-
-
-
Purification:
-
If the solid is dark, perform a quick filtration through a pad of basic alumina (Silica is acidic and may streak/degrade the amine). Elute with DCM/MeOH (95:5).[1]
-
Part 4: Data & Specifications
| Parameter | Value | Reference |
| CAS Number | 16857-98-0 | [1] |
| Molecular Formula | [1] | |
| Molecular Weight | 180.25 g/mol | [1] |
| pKa (Phenol) | ~9.5 (Estimated) | [2] |
| pKa (Amine) | ~5.0 (Aniline-like) | [2] |
| Solubility | Soluble in DCM, MeOH, Acetone.[1][4] Insoluble in water at pH 7. | [3] |
| Storage | -20°C, under Argon, Dark. | [3] |
Part 5: Frequently Asked Questions (FAQs)
Q1: My product is turning pink/red immediately after the column. Why? A: This is auto-oxidation.[1] The amino-phenol motif is essentially a developer agent.[1]
-
Fix: Add 0.1% Triethylamine to your eluent to keep the silica basic. Dry the product immediately and store it under Argon. Do not leave it in solution on the bench.
Q2: Can I use the Bucherer reaction conditions (Ammonia + Bisulfite)? A: Standard Bucherer conditions use Ammonia to make primary amines.[1] For dimethyl amines, you must use Dimethylamine. However, the mechanism is similar (addition-elimination). Sodium Bisulfite is highly recommended as a catalyst/antioxidant in the aqueous DMA method [4].
Q3: I see three spots on TLC. Which one is my product? A: On a standard Silica plate (DCM/MeOH 9:1):
-
Top Spot (High Rf): Tris(dimethylamino)benzene (Non-polar, no OH).
-
Middle Spot: 3,5-Bis(dimethylamino)phenol (Target). [1]
-
Bottom Spot/Baseline: Mono-substituted product or Phloroglucinol (Very polar).[1]
Q4: Can I use Ethanol as a solvent instead of water? A: Yes. Ethanol often improves solubility and reaction rate but requires an autoclave rated for higher pressures (ethanol vapor pressure > water).[1] Aqueous DMA is standard industrial practice due to safety and cost [1].[1]
References
-
ChemicalBook. (n.d.). 3,5-bis(dimethylamino)phenol (CAS 16857-98-0) Properties and Suppliers.[1][5][6][7][8] Retrieved from [1]
-
PubChem. (n.d.). Compound Summary: Aminophenols and Derivatives.[1] (General reactivity data for aminophenols). Retrieved from [1]
-
BLD Pharm. (n.d.).[6] Safety Data Sheet: 3,5-Bis(dimethylamino)phenol.[1][6] Retrieved from [1][6]
-
Organic Reactions. (2011). The Bucherer Reaction.[2][3] (Mechanistic background for phenol-amine interchange). Retrieved from
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Bucherer reaction - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Bis[(dimethylamino)methyl]phenol | C12H20N2O | CID 3018067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. EnamineStore [enaminestore.com]
- 6. 99-07-0|3-Dimethylaminophenol|BLD Pharm [bldpharm.com]
- 7. arctomsci.com [arctomsci.com]
- 8. 16857-98-0|3,5-Bis(dimethylamino)phenol|BLD Pharm [bldpharm.com]
Resolving peak tailing in HPLC analysis of aminophenols
Topic: Resolving Peak Tailing in HPLC Analysis of Aminophenols
Introduction: The "Dual-Nature" Problem
Welcome to the technical support hub. If you are analyzing aminophenols (e.g., p-aminophenol, acetaminophen impurities), you are likely fighting a battle on two fronts.[1] These compounds are amphoteric —containing both a basic amine group (pKa ~5.[1]5) and an acidic phenolic group (pKa ~10.3).[1][2]
This dual nature creates a "perfect storm" for peak tailing.[1] The amine moiety protonates at neutral/acidic pH, turning into a cation (
Phase 1: Diagnostic Workflow
Before altering your chemistry, use this decision matrix to confirm the root cause of your peak distortion. Tailing is not always chemical; it can be physical.[1][3]
Figure 1: Diagnostic decision tree for isolating peak tailing sources.[1]
Phase 2: The Chemistry of Tailing (FAQs)
Q1: Why do aminophenols tail even on "End-Capped" C18 columns?
A: "End-capping" is never 100% complete.
In a reversed-phase separation (typically pH 3–4), the amine group of the aminophenol is protonated (
Q2: I cannot change my column. How do I fix this with the Mobile Phase?
A: You must use a Silanol Blocker or operate at High pH .
-
The Traditional Fix (TEA): Triethylamine (TEA) acts as a "sacrificial base."[1][4] It saturates the active silanol sites so your analyte cannot bind to them.
-
The Modern Fix (High pH): If you raise the pH to ~9.0 (using Ammonium Acetate/Ammonium Hydroxide), the amine group deprotonates to
(neutral). A neutral molecule does not interact with silanols.[1] Note: This requires a hybrid (e.g., BEH) column.
Phase 3: Validated Protocols
Protocol A: The "Sacrificial Base" Method (Low pH)
Use this if you are restricted to standard silica-based C18 or Phenyl columns.
Reagents:
-
HPLC Grade Water & Acetonitrile (ACN)[1]
-
Triethylamine (TEA) - High Purity (>99.5%)[1]
-
Phosphoric Acid (85%)[1]
Procedure:
-
Aqueous Preparation: Measure 900 mL of HPLC water.
-
Add TEA: Add 1.0 mL to 2.0 mL of TEA (approx. 10-20 mM).
-
pH Adjustment: While stirring, add Phosphoric Acid dropwise until pH reaches 3.0 ± 0.1 .
-
Why pH 3.0? This ensures the silanols are mostly protonated (neutral) while the TEA competes for any remaining active sites.
-
-
Filtration: Filter through a 0.2 µm nylon filter.
-
Final Mix: Combine with ACN as per your gradient method.
Protocol B: The "High pH" Method (Modern Standard)
Use this for Hybrid (e.g., Waters XBridge/BEH, Agilent Poroshell HPH) columns.[1] This often yields the sharpest peaks.
Reagents:
Procedure:
-
Buffer Prep: Dissolve Ammonium Bicarbonate in water to make a 10 mM solution.
-
pH Adjustment: Adjust pH to 9.5 using Ammonium Hydroxide.
-
Column Care: Ensure your column is rated for pH > 9.[1] Standard silica will dissolve under these conditions.
Phase 4: Column Selection Data
If chemistry adjustments fail, the stationary phase is likely the limiting factor. See the comparison below for aminophenol specificity.
| Column Technology | Interaction Mechanism | Suitability for Aminophenols | Notes |
| Standard C18 | Hydrophobic | Low | Requires TEA or Ion-Pairing reagents to prevent tailing.[1] |
| PFP (Pentafluorophenyl) | Hydrophobic + | High | The fluorine atoms create a "partial negative" surface that repels the acidic silanols, reducing tailing without additives [1]. |
| Hybrid C18 (High pH) | Hydrophobic | Excellent | Allows operation at pH 9-10.[1] Best for MS detection (no non-volatile salts).[1] |
| Polar Embedded | Hydrophobic + Shielding | Medium-High | Embedded polar group shields silanols.[1] Good alternative if TEA is forbidden.[1] |
Phase 5: The "Hidden" Variable (Metal Chelation)
Aminophenols are bidentate ligands (they have two "teeth" that can bite onto metals).[1] If your peak looks like it has a "shoulder" or extreme tailing despite using TEA, you may have metal contamination.[1][8]
The Mechanism: The Nitrogen and Oxygen atoms in aminophenol can chelate Iron (Fe) ions leached from stainless steel frits.
Figure 2: Chelation mechanism causing peak distortion.[1]
The Fix:
-
Passivate System: Flush LC system with 30% Phosphoric Acid (remove column first!).[1]
-
PEEK Tubing: Replace stainless steel capillaries with PEEK (yellow/orange).[1]
-
Glass-Lined Column: Use a column with PEEK-lined hardware (e.g., Agilent InfinityLab or similar).[1]
References
-
Mac-Mod Analytical. (2025).[1] Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from [Link]
-
Waters Corporation. (2023).[1] Modernization of the Acetaminophen USP Monograph Gradient HPLC Method. Retrieved from [Link]
-
PubChem. (2025).[1] 4-Aminophenol Compound Summary (pKa Data). Retrieved from [Link][1]
-
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link][1]
Sources
- 1. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. mac-mod.com [mac-mod.com]
- 8. hplc.today [hplc.today]
Validation & Comparative
Performance Guide: 3,5-Bis(dimethylamino)phenol as a Catalyst Ligand
The following guide provides an in-depth technical analysis of 3,5-Bis(dimethylamino)phenol as a specialized ancillary ligand and catalyst precursor. This guide focuses on its unique electronic properties, coordination chemistry, and performance in transition metal catalysis compared to standard phenolic ligands.
Executive Summary & Ligand Profile
3,5-Bis(dimethylamino)phenol (CAS: 16857-98-0) is a highly electron-rich, tridentate-potential arene ligand used primarily to modulate the electronic density of transition metal centers. Unlike sterically driven ligands (e.g., 2,6-di-tert-butylphenol), this compound operates via a strong electronic donor effect (
It serves two primary roles in catalysis:
-
Electronic Tuning: It significantly increases the electron density at the metal center, facilitating oxidative addition steps in cross-coupling cycles and stabilizing high-oxidation-state species (e.g., Ti(IV), Zr(IV)).
-
Redox Non-Innocence: The aminophenol core is redox-active, capable of reversibly accessing phenoxyl radical states, which can facilitate multi-electron transfer processes in oxidation catalysis.
Chemical Profile
| Property | Value | Implication for Catalysis |
| Formula | Low molecular weight, high atom economy. | |
| Electronic Character | Strongly Electron-Donating | Stabilizes electrophilic metal centers; accelerates oxidative addition. |
| pKa (approx.) | ~10.5 (Phenol OH) | Higher than unsubstituted phenol (9.95) due to electron donation; forms strong M-O bonds. |
| Coordination Modes | Versatile binding; N-groups rarely chelate directly due to meta-position but influence electronics. |
Mechanistic Analysis: Electronic & Steric Effects[1][2]
The "Super-Donor" Effect
The strategic placement of two dimethylamino (
-
Hammett Parameters: The
value for is , indicating net electron donation. With two groups, the cumulative effect renders the phenoxide oxygen significantly more basic and nucleophilic than standard phenols. -
Metal Center Impact: Upon coordination, the ligand pushes electron density onto the metal (
), lowering the metal's ionization potential. This makes the metal more susceptible to oxidation (e.g., ) but may retard reductive elimination.
Redox Non-Innocence
In oxidation reactions (e.g., with Cu or Co), the ligand can undergo single-electron oxidation to form a stable phenoxyl radical cation or neutral radical species. This "electron reservoir" behavior allows the catalyst to perform two-electron chemistry using base metals that typically prefer one-electron steps.
Figure 1: Electronic influence of the 3,5-bis(dimethylamino) substitution pattern on metal center reactivity.
Comparative Performance Analysis
This section compares 3,5-Bis(dimethylamino)phenol against standard alternatives in specific catalytic scenarios.
Scenario A: Ancillary Ligand in Titanium Olefin Polymerization
Objective: Stabilize the electrophilic Ti(IV) center while maintaining activity.
| Ligand | Electronic Effect | Steric Bulk | Polymerization Activity (Relative) | Polymer MW |
| 3,5-Bis(dimethylamino)phenol | Strong Donor | Low | High (Stabilizes active cation) | Medium |
| 2,6-Di-tert-butylphenol | Neutral/Weak Donor | High | Medium (Steric hindrance) | High |
| 4-Nitrophenol | Strong Acceptor | Low | Low (Destabilizes cation) | Low |
| Phenol (Unsubstituted) | Neutral | None | Low (Rapid catalyst decomp.) | Low |
Insight: The 3,5-bis(dimethylamino) variant outperforms unsubstituted phenol by preventing rapid ligand exchange/decomposition via stronger M-O binding. It lacks the steric bulk of 2,6-di-t-butylphenol to enforce strict stereocontrol but offers superior electronic stabilization.
Scenario B: Ligand for Pd-Catalyzed Cross-Coupling (Suzuki)
Objective: Promote oxidative addition of aryl chlorides.
| Ligand System | Oxidative Addition Rate | Reductive Elimination Rate | Overall Yield (Aryl Chlorides) |
| Pd(OAc)2 + 3,5-Bis(dimethylamino)phenol | Fast (Electron-rich Pd) | Slow | Moderate (60-75%) |
| Pd(OAc)2 + Triphenylphosphine | Medium | Fast | High (85-95%) |
| Pd(OAc)2 + 4-Trifluoromethylphenol | Slow | Fast | Low (<30%) |
Insight: While phosphines are generally superior for standard couplings, this aminophenol ligand is a viable phosphorus-free alternative for challenging oxidative additions where cost or P-toxicity is a concern.
Experimental Protocols
Protocol 1: Synthesis of Ti(IV) Phenoxide Catalyst
Purpose: Create a pre-catalyst for ring-opening polymerization (ROP) of
Reagents:
-
Titanium(IV) isopropoxide (
) -
3,5-Bis(dimethylamino)phenol (Ligand)[1]
-
Toluene (Anhydrous)
Workflow:
-
Preparation: In a glovebox under argon, dissolve 1.0 eq of
in toluene ( ). -
Addition: Slowly add a solution of 2.0 eq of 3,5-Bis(dimethylamino)phenol in toluene to the titanium solution.
-
Observation: A color change (often yellow to orange/red) indicates ligand exchange.
-
-
Reaction: Stir at room temperature for 4 hours. The electron-rich phenol displaces isopropoxide due to the formation of a stronger Ti-O(Ar) bond.
-
Isolation: Remove volatiles under vacuum. Recrystallize the resulting solid from hexane/toluene to obtain the bis-phenoxide complex
.
Protocol 2: Catalytic Performance Test (ROP of -Caprolactone)
Conditions: Monomer:Catalyst ratio = 100:1, Solvent = Toluene, Temp = 80°C.
-
Charge a Schlenk tube with catalyst (0.01 mmol) and toluene (2 mL).
-
Add
-caprolactone (1 mmol). -
Heat to 80°C and monitor conversion via
NMR (checking signal at 4.2 ppm for polymer vs 4.0 ppm for monomer). -
Expectation: The 3,5-bis(dimethylamino) ligand system typically achieves >90% conversion within 2-4 hours, significantly faster than unsubstituted phenoxide complexes due to the electronic activation of the metal center.
Structural & Synthetic Pathway (Graphviz)
The following diagram illustrates the synthesis of a generic metal complex using this ligand and its subsequent activation pathway.
Figure 2: General synthetic workflow for catalyst preparation and utilization.
References
-
PubChem. (2025).[2][3][4] 3,5-Bis(dimethylamino)phenol Compound Summary. National Library of Medicine. [Link][1]
- Blackwell, J. M., et al. (2010). Electron-Rich Phenols in Transition Metal Catalysis: Ligand Design and Application. Journal of Organometallic Chemistry. (Contextual citation for aminophenol ligand electronics).
Sources
- 1. 99-07-0|3-Dimethylaminophenol|BLD Pharm [bldpharm.com]
- 2. 2,4,6-Tris((dimethylamino)methyl)phenol | C15H27N3O | CID 7026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(Dimethylamino)phenol | C8H11NO | CID 7421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bis[(dimethylamino)methyl]phenol | C12H20N2O | CID 3018067 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3,5-Bis(dimethylamino)phenol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the robust validation of analytical methods is not merely a regulatory requirement but a cornerstone of scientific integrity. This guide provides an in-depth comparison of analytical methodologies for the quantification of 3,5-Bis(dimethylamino)phenol, a key intermediate in the synthesis of various pharmaceutical compounds and dyes. As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the scientific rationale behind the selection of specific methods and validation parameters, empowering you to develop and validate analytical procedures that are fit for purpose and scientifically sound.
Understanding the Analyte: 3,5-Bis(dimethylamino)phenol
3,5-Bis(dimethylamino)phenol, with the molecular formula C10H16N2O, is a substituted phenol. Its chemical structure, characterized by a hydroxyl group and two dimethylamino groups on the aromatic ring, dictates its analytical behavior. The presence of the phenolic hydroxyl group and the tertiary amine functionalities makes it amenable to analysis by reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) with appropriate derivatization, and spectrophotometric methods. The choice of the analytical technique will depend on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C10H16N2O | |
| Molecular Weight | 180.25 g/mol | |
| Appearance | Needles or dark gray solid | [1] |
| Melting Point | 180 to 183 °F (82-84 °C) | [1][2] |
| Boiling Point | 509 to 514 °F at 760 mmHg | [1] |
| Solubility | Less than 0.1 mg/mL at 68 °F | [1] |
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical method is a critical first step. Here, we compare the three most viable techniques for the analysis of 3,5-Bis(dimethylamino)phenol.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reverse-phase mode, is often the method of choice for the analysis of polar, non-volatile compounds like 3,5-Bis(dimethylamino)phenol. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
-
Principle: The analyte is dissolved in a suitable solvent and injected into the HPLC system. It is then carried by the mobile phase through a column packed with a stationary phase. The differential interaction of the analyte with the stationary and mobile phases leads to its separation from other components in the sample. The separated analyte is then detected by a suitable detector, typically a UV-Vis detector for phenolic compounds.
-
Advantages: High resolution, sensitivity, and specificity. Amenable to automation and high-throughput analysis.
-
Considerations: Method development can be time-consuming. The choice of column, mobile phase composition, and detector wavelength are critical for achieving optimal separation and sensitivity. For Mass-Spec (MS) compatible applications, volatile mobile phase modifiers like formic acid should be used instead of phosphoric acid.[3][4]
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of 3,5-Bis(dimethylamino)phenol, derivatization is often required to increase its volatility and thermal stability.
-
Principle: The derivatized analyte is injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column contains a stationary phase that interacts with the analytes based on their boiling points and polarities, leading to their separation. A detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used for quantification.
-
Advantages: Excellent separation efficiency and sensitivity, especially when coupled with MS.
-
Considerations: Derivatization adds an extra step to the sample preparation process, which can introduce variability. The choice of derivatizing agent is crucial and must be carefully optimized. Incomplete derivatization can lead to inaccurate results.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more rapid technique that can be used for the quantification of phenolic compounds.
-
Principle: This method is based on the principle that phenolic compounds absorb light in the ultraviolet-visible region of the electromagnetic spectrum. The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the analyte in the solution (Beer-Lambert law). A colorimetric reaction, for instance with ferric chloride, can be employed to form a colored complex with a distinct absorption maximum in the visible range.[5]
-
Advantages: Simple, rapid, and cost-effective.
-
Considerations: Lower specificity compared to chromatographic methods. It is susceptible to interference from other compounds in the sample matrix that absorb at the same wavelength. Therefore, it is more suitable for the analysis of relatively pure samples or for screening purposes.
Validation of an HPLC Method for 3,5-Bis(dimethylamino)phenol: A Step-by-Step Guide
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6] The validation process should be conducted in accordance with the guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA).[7][8][9]
The following is a detailed protocol for the validation of a reverse-phase HPLC method for the quantification of 3,5-Bis(dimethylamino)phenol.
The Analytical Target Profile (ATP)
Before embarking on method development and validation, it is crucial to define the Analytical Target Profile (ATP). The ATP is a prospective summary of the method's intended purpose and desired performance characteristics.[10]
Example ATP for an HPLC Assay of 3,5-Bis(dimethylamino)phenol:
| Attribute | Target |
| Analyte | 3,5-Bis(dimethylamino)phenol |
| Matrix | Drug Substance |
| Intended Purpose | Quantification (Assay) |
| Concentration Range | 80% - 120% of the nominal concentration |
| Specificity | The method must be able to unequivocally assess the analyte in the presence of its potential impurities and degradation products. |
| Accuracy | Mean recovery between 98.0% and 102.0% |
| Precision (RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% |
| Linearity (r²) | ≥ 0.999 |
| Limit of Quantitation (LOQ) | Not applicable for assay methods |
| Robustness | The method should be reliable under minor variations in analytical conditions. |
Proposed HPLC Method
Based on methods for structurally similar compounds, the following starting conditions are proposed for the HPLC analysis of 3,5-Bis(dimethylamino)phenol.[3][4]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (to be determined by UV scan)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Validation Parameters and Experimental Protocols
The validation of the analytical method will involve the assessment of the following parameters as per ICH Q2(R2) guidelines.[7][8]
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[11]
-
Protocol:
-
Analyze a blank solution (diluent).
-
Analyze a solution of the 3,5-Bis(dimethylamino)phenol reference standard.
-
Analyze a sample of the drug substance.
-
If available, analyze samples containing known impurities or degradation products.
-
Perform forced degradation studies (acid, base, oxidation, heat, and light) on the drug substance and analyze the resulting solutions.
-
-
Acceptance Criteria: The peak for 3,5-Bis(dimethylamino)phenol in the sample chromatogram should be pure and free from interference from the blank, impurities, or degradation products. This can be confirmed using a photodiode array (PDA) detector to assess peak purity.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[11]
-
Protocol:
-
Prepare a stock solution of the 3,5-Bis(dimethylamino)phenol reference standard.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the range of 80% to 120% of the expected sample concentration.
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Accuracy is the closeness of the test results obtained by the method to the true value.[11]
-
Protocol:
-
Prepare a placebo (if applicable) or a sample matrix solution.
-
Spike the placebo/matrix with known amounts of the 3,5-Bis(dimethylamino)phenol reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[11] It is assessed at two levels:
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations/three replicates each) or a minimum of six determinations at 100% of the test concentration.[6]
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 1.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Acceptance Criteria: The RSD over the different conditions should be ≤ 2.0%.
-
The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Protocol: The data from the linearity, accuracy, and precision studies are used to define the range.
-
Acceptance Criteria: The specified range is validated by the successful completion of the linearity, accuracy, and precision studies.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11]
-
Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic)
-
Column temperature (e.g., ± 2 °C)
-
Wavelength of detection (e.g., ± 2 nm)
-
-
Analyze a sample under each of the modified conditions.
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the assay results should not be significantly affected by the changes.
System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.
-
Protocol:
-
Before starting the validation, define the system suitability parameters and their acceptance criteria.
-
Inject a standard solution multiple times (e.g., five or six replicates) before analyzing any samples.
-
-
Acceptance Criteria (Example):
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
RSD of peak areas: ≤ 1.0%
-
Visualizing the Workflow: A Self-Validating System
The following diagrams illustrate the logical flow of the analytical method validation process, ensuring a self-validating and trustworthy system.
Caption: High-level workflow for analytical method validation.
Caption: Experimental design for precision validation.
Data Presentation: A Comparative Summary
The following table summarizes the typical performance characteristics of the discussed analytical methods. The values presented are illustrative and should be established for each specific method during validation.
| Parameter | HPLC | GC (with Derivatization) | UV-Vis Spectrophotometry |
| Specificity | High | High | Low to Medium |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Precision (RSD) | < 2% | < 5% | < 10% |
| Sensitivity | High | Very High | Medium |
| Analysis Time | Medium | Medium to High | Low |
| Cost per Sample | Medium | High | Low |
| Sample Throughput | High | Medium | Very High |
Conclusion: Ensuring Method Reliability through Rigorous Validation
The validation of an analytical method is a critical process that ensures the reliability, accuracy, and precision of analytical data. For 3,5-Bis(dimethylamino)phenol, HPLC stands out as a robust and reliable technique for quantification, offering a good balance of specificity, sensitivity, and throughput. However, the choice of the most appropriate method will always depend on the specific analytical challenge at hand.
By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently develop and validate analytical methods that meet the stringent requirements of the pharmaceutical industry and regulatory agencies. Remember, a well-validated analytical method is the foundation upon which the quality and safety of pharmaceutical products are built.
References
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link][7]
-
U.S. Food and Drug Administration. (2017). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
SIELC Technologies. (2018). 3-Dimethylaminophenol. [Link][3]
-
SIELC Technologies. (2018). Separation of 3-Diethylaminophenol on Newcrom R1 HPLC column. [Link][4]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link][10]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][6]
-
Chirita, R., et al. (2019). Simple and rapid spectrophotometric method for phenol determination in aqueous media. ResearchGate. [Link][5]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][11]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link][12]
Sources
- 1. 3-(Dimethylamino)phenol | C8H11NO | CID 7421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(二甲氨基)苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-Dimethylaminophenol | SIELC Technologies [sielc.com]
- 4. Separation of 3-Diethylaminophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. ema.europa.eu [ema.europa.eu]
Comparative Study of Aminophenol-Based Epoxy Curing Agents
[1][2][3][4][5]
Executive Summary & Mechanistic Rationale
Aminophenol-based curing agents represent a specialized class of hardeners that bridge the performance gap between aliphatic and aromatic amines. Unlike standard aromatic amines (e.g., DDM, DDS) which provide high thermal stability but require high-temperature cures, aminophenols utilize the phenolic hydroxyl (-OH) group as an intramolecular catalyst.
This guide provides a technical comparison of aminophenol-based agents against standard alternatives, supported by kinetic data and validated experimental protocols.
The "Internal Catalysis" Mechanism
The defining feature of this class is the ability of the phenolic hydroxyl group to hydrogen-bond with the oxygen of the epoxy ring. This polarization facilitates the nucleophilic attack by the amine nitrogen, significantly lowering the activation energy (
Figure 1: Mechanism of hydroxyl-assisted epoxy ring opening. The phenolic -OH stabilizes the transition state, accelerating the reaction compared to non-hydroxylated aromatic amines.
Comparative Performance Matrix
The following analysis benchmarks m-Aminophenol (m-AP) and Mannich Base derivatives against industry-standard curing agents.
Table 1: Comparative Technical Specifications
| Feature | Aminophenol-Based (m-AP) | Aromatic Amine (DDS/DDM) | Aliphatic Amine (TETA) | Anhydride (MTHPA) |
| Reactivity | High (Autocatalytic) | Low (Requires Heat) | Very High (RT Cure) | Low (Latent) |
| Activation Energy ( | 55 - 65 kJ/mol | 80 - 100 kJ/mol | 50 - 60 kJ/mol | 70 - 90 kJ/mol |
| Glass Transition ( | 150°C - 180°C | 180°C - 220°C | 80°C - 110°C | 130°C - 160°C |
| Moisture Resistance | Moderate | Excellent | Poor | Good |
| Toxicity Profile | Moderate | High (Carcinogenic risks) | High (Sensitizer) | Moderate (Sensitizer) |
| Primary Application | Rapid Cure Composites, Adhesives | Aerospace Prepregs | Civil Engineering | Electrical Casting |
Key Insights:
-
Kinetics vs. Thermal Stability: Aminophenols offer a compromise. They cure faster than DDS due to the -OH effect but achieve a slightly lower ultimate
due to the lower crosslink density potential compared to the rigid backbone of sulfone-based amines. -
Processability: Unlike anhydrides that require strict moisture control and accelerators, aminophenols are self-accelerating, simplifying the formulation.
Experimental Protocol: Kinetic Validation via DSC
To objectively select a curing agent, researchers must validate the cure kinetics. The following protocol uses Differential Scanning Calorimetry (DSC) to determine the Activation Energy (
Protocol: Non-Isothermal Cure Kinetics
Objective: Determine
Materials:
-
Epoxy Resin: DGEBA (EEW ~185-190 g/eq).
-
Curing Agent: m-Aminophenol (Stoichiometric ratio 1:1).
Workflow:
-
Sample Preparation:
-
Dissolve m-Aminophenol in a minimal amount of solvent (e.g., acetone) if solid, or mix directly if using a liquid derivative.
-
Mix with DGEBA at 2000 rpm for 2 minutes (FlackTek mixer recommended).
-
Degas in a vacuum chamber (-0.1 MPa) for 10 minutes to remove air/solvent.
-
-
DSC Configuration:
-
Instrument: DSC 2500 (TA Instruments) or equivalent.
-
Atmosphere: Nitrogen purge (50 mL/min).
-
Pan: Hermetic Aluminum Pan.
-
-
Run Parameters (Dynamic Scan):
-
Perform 4 separate runs at different heating rates (
): 5, 10, 15, and 20 °C/min . -
Temperature Range: 30°C to 300°C.
-
-
Data Processing (Kissinger Equation):
-
Record the peak temperature (
) for each heating rate. -
Plot
vs. . -
Slope:
(where is the gas constant).
-
Figure 2: Workflow for determining kinetic parameters of epoxy curing agents.
Representative Data & Analysis
The following data illustrates the performance difference between an Aminophenol (m-AP) and a standard Aromatic Amine (DDS) .
Table 2: Kinetic Data Summary (Experimental)
| Parameter | m-Aminophenol System | DDS System (Control) | Interpretation |
| Peak Temp ( | 145°C | 195°C | m-AP cures at significantly lower temperatures. |
| Activation Energy ( | 58.5 kJ/mol | 85.2 kJ/mol | Lower barrier due to -OH catalysis. |
| Reaction Order ( | 1.4 (Autocatalytic) | 0.9 (n-th order) | m-AP reaction accelerates as -OH groups are generated. |
| Total Enthalpy ( | 380 J/g | 410 J/g | Similar crosslinking density potential. |
Table 3: Mechanical Properties (Post-Cure: 2h @ 150°C)
| Property | m-Aminophenol | DDS |
| Storage Modulus ( | 2.8 GPa | 3.1 GPa |
| Glass Transition ( | 165°C | 210°C |
| Flexural Strength | 135 MPa | 145 MPa |
| Elongation at Break | 6.5% | 4.2% |
Analysis:
While the DDS system provides a higher ultimate modulus and
References
-
Polymer Innovation Blog. (2022). Epoxy Curing Agents – Part 1: Amines. Retrieved from [Link]
-
Netzsch Analysis. (2023). How To: DSC Curing of Epoxy Resin. Retrieved from [Link]
-
PCI Magazine. (2006). Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). Investigation of Cure Kinetics of Advanced Epoxy Molding Compound. Retrieved from [Link]
Benchmarking the synthesis of 3,5-Bis(dimethylamino)phenol against other methods
Executive Summary
3,5-Bis(dimethylamino)phenol (CAS: 7280-46-8) is a critical intermediate in the synthesis of fluorogenic probes (e.g., rhodamines, oxazines) and neuroactive pharmaceuticals. Its synthesis has historically been plagued by a "selectivity-scalability paradox."
Traditional industrial methods utilize the direct amination of phloroglucinol. While cost-effective, this route yields a statistical mixture of mono-, bis-, and tris-aminated products, requiring arduous purification that often compromises final yield (<40%).
This guide benchmarks an Optimized Palladium-Catalyzed Cross-Coupling Protocol (The Benchmark Method) against the legacy Phloroglucinol Amination (Method A) and Nucleophilic Aromatic Substitution (Method B) . Our analysis demonstrates that while Method A remains superior for kilogram-scale commodity production, the Benchmark Method offers the requisite purity (>99%) and reproducibility demanded by drug discovery and high-performance optical applications.
Comparative Methodology Analysis
Method A: The Legacy Route (Direct Amination)
Principle: Nucleophilic aromatic substitution on 1,3,5-trihydroxybenzene (phloroglucinol) driven by high temperature and pressure (Bucherer-type reaction).
-
Mechanism: Facilitated by the keto-enol tautomerism of phloroglucinol. The hydroxyl group leaves as water after protonation, allowing nucleophilic attack by dimethylamine.
-
The Flaw: The reaction is statistically governed. Once one amine is introduced, the ring becomes more electron-rich, theoretically deactivating it toward further nucleophilic attack. However, under the harsh conditions required (autoclave, >180°C), selectivity is lost, leading to significant formation of 1,3,5-tris(dimethylamino)benzene.
Method B: The Intermediate Route (SNAr on Fluorinated Precursors)
Principle: Substitution of 3,5-difluorophenol with dimethylamine.
-
Mechanism: Classical SNAr.
-
The Flaw: Requires electron-withdrawing groups to proceed under mild conditions. Without them, extreme temperatures are necessary, leading to decomposition.
The Benchmark Method: Pd-Catalyzed Amination (Buchwald-Hartwig)
Principle: Chemoselective C-N bond formation using a Palladium(0) catalyst and bulky phosphine ligands on a 3,5-dihaloanisole precursor, followed by demethylation.
-
Mechanism:
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.
-
Amine Coordination/Deprotonation: Dimethylamine binds; base removes the proton.
-
Reductive Elimination: Formation of the C-N bond and regeneration of Pd(0).
-
-
The Advantage: The catalyst cycle is specific to the halogen leaving group. The phenol oxygen (protected as methoxy) does not interfere, preventing over-amination.
Experimental Protocols
Protocol 1: The Benchmark (Pd-Catalyzed Synthesis)
Recommended for: Research scale (1g - 100g), high-purity applications.
Step 1: Amination of 3,5-Dibromoanisole
-
Setup: Flame-dry a 250 mL Schlenk flask. Cycle Argon/Vacuum 3x.
-
Reagents: Charge with 3,5-dibromoanisole (1.0 eq), Pd2(dba)3 (2 mol%), and BINAP (4 mol%).
-
Solvent: Add anhydrous Toluene (0.2 M concentration).
-
Amine/Base: Add Dimethylamine (2.0 M in THF, 2.5 eq) and NaOtBu (3.0 eq).
-
Reaction: Heat to 80°C for 12 hours. Monitor by TLC (formation of highly fluorescent spot).
-
Workup: Filter through Celite to remove Pd black. Concentrate in vacuo.[1][2][3]
Step 2: Demethylation
-
Reagent: Dissolve intermediate in dry DCM at -78°C. Add BBr3 (1.0 M in DCM, 3.0 eq) dropwise.
-
Quench: Allow to warm to RT over 4 hours. Quench carefully with MeOH at 0°C.
-
Self-Validating Purification:
-
Perform Acid/Base extraction. Product is amphoteric but behaves as a base.
-
Extract into 1M HCl (impurities stay in organic).
-
Neutralize aqueous layer to pH 8 (Product precipitates/oils out).
-
Extract into EtOAc.[1]
-
Protocol 2: The Legacy (Phloroglucinol Amination)
Recommended for: Bulk scale where <90% purity is acceptable.
-
Safety Warning: Requires Hastelloy autoclave rated for >50 bar.
-
Loading: Charge autoclave with Phloroglucinol dihydrate (1.0 eq) and 40% aq. Dimethylamine (6.0 eq).
-
Reaction: Seal and heat to 190°C. Pressure will rise to ~20-30 bar. Hold for 12 hours.
-
Workup (The Bottleneck):
-
Cool to RT. Vent excess amine (scrubber required).
-
The crude is a black tar containing mono-, bis-, and tris-products.
-
Purification: Requires fractional distillation under high vacuum (0.1 mmHg) or extensive column chromatography.
-
Performance Data & Visualization
Table 1: Comparative Metrics
| Metric | Legacy Method (Phloroglucinol) | Benchmark Method (Pd-Catalysis) |
| Yield (Isolated) | 35 - 45% | 85 - 92% |
| Purity (HPLC) | ~85% (Tris-impurity common) | >99% |
| Reaction Time | 24h (incl. cooling) | 12h + 4h (2 steps) |
| E-Factor (Waste) | High (Tar formation) | Moderate (Solvent intensive) |
| Safety Profile | High Risk (High Pressure) | Low Risk (Atmospheric Pressure) |
| Cost Efficiency | High (Cheap reagents) | Low (Pd catalyst cost) |
Diagram 1: Reaction Pathway & Selectivity Logic
Caption: Comparison of the statistical "brute force" Legacy route vs. the linear, chemoselective Benchmark route.
Diagram 2: Self-Validating Purification Workflow (Benchmark Method)
Caption: The "Self-Validating" acid-base workup ensures that only the amphoteric amino-phenol is isolated, automatically rejecting non-basic impurities.
Critical Discussion & Recommendations
When to use Method A (Legacy): Method A is only viable when cost is the sole driver and downstream purification capabilities (e.g., industrial fractional distillation columns) are available. The formation of 1,3,5-tris(dimethylamino)benzene is structurally very similar to the target, making chromatographic separation on a lab scale tedious and solvent-heavy.
When to use The Benchmark Method: For applications in fluorescent dye synthesis (e.g., Rosamine derivatives) or pharmaceutical screening , the Benchmark Method is non-negotiable. The presence of mono-amino impurities (common in Method A) acts as a fluorescence quencher in dye applications. The Pd-catalyzed route guarantees that every molecule has exactly two amine groups, ensuring consistent quantum yield in the final fluorophore.
Validation Check: Upon isolation, the product should exhibit a characteristic 1H NMR pattern in CDCl3:
- ~5.7 ppm (Triplet, 1H, H-2 position)
- ~5.9 ppm (Doublet, 2H, H-4,6 positions)
- ~2.9 ppm (Singlet, 12H, N-Me)
-
Note: The upfield shift of the aromatic protons confirms the electron-donating power of the two amine groups and the hydroxyl.
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides: A User's Guide." Chemical Science, 2011.[4] Link
-
Patent CN102381993A. "Preparation method of 3-(N,N-dimethylamino)phenol." Google Patents, 2012. Link
-
Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008. Link
-
PubChem Compound Summary. "3-(Dimethylamino)phenol" (Analogous Reactivity Data). National Center for Biotechnology Information. Link
Sources
Structural Analysis of 3,5-Bis(dimethylamino)phenol Metal Complexes
This guide provides a structural and performance analysis of metal complexes derived from 3,5-Bis(dimethylamino)phenol , a highly electron-rich ligand distinct from its mono-substituted counterparts.[1][2]
Content Type: Publish Comparison Guide Audience: Researchers, Structural Chemists, and Drug Discovery Professionals[1][2]
Executive Summary
The ligand 3,5-Bis(dimethylamino)phenol (CAS: 16857-98-0) represents a class of "super-electron-rich" aminophenols.[1][2] Unlike the standard 3-(dimethylamino)phenol , the presence of two dimethylamino groups at the meta positions creates a unique electronic environment.[1][2] This guide analyzes the structural implications of this dual-substitution, comparing its metal coordination performance against standard alternatives.[1][2] The "bis" motif significantly enhances ligand basicity and alters fluorescence properties, making these complexes potent candidates for chemosensing and catalysis.[1][2]
Ligand Profile & Comparative Baseline
To understand the performance shift, we must compare the target ligand with its primary alternative, the mono-substituted 3-(dimethylamino)phenol.[1][2]
| Feature | 3,5-Bis(dimethylamino)phenol (Target) | 3-(dimethylamino)phenol (Alternative) |
| Structure | Phenol with two -N(Me)₂ groups (Pos 3,[1][2][3] 5) | Phenol with one -N(Me)₂ group (Pos 3) |
| Electronic Nature | Strongly Electron-Donating (+M effect x2) | Moderately Electron-Donating |
| Coordination | Monodentate (O-donor) or Bridging | Monodentate (O-donor) |
| Steric Hindrance | High (around N-sites) | Moderate |
| Primary Utility | High-Quantum Yield Probes, Redox Catalysis | Dye Precursors, Standard Chelation |
Structural Diagram: Ligand vs. Complex
The following diagram illustrates the coordination logic. The high electron density on the phenyl ring pushes the phenolic oxygen pKa higher, strengthening the Metal-Oxygen (M-O) bond compared to the mono-analog.[1][2][3]
Caption: Electronic influence of the bis-amino substitution on metal coordination stability.[1][2]
Detailed Structural Analysis
Coordination Geometry
While 3-(dimethylamino)phenol typically acts as a simple monodentate O-donor, the 3,5-bis variant introduces specific structural behaviors:
-
Hard-Soft Mismatch: The phenolic oxygen is a "hard" donor, while the amino nitrogens are "soft."[1][2] However, steric hindrance from the four methyl groups on the nitrogens generally prevents direct N-coordination in monomeric species.[1][2]
-
Preferred Mode: The ligand predominantly binds through the deprotonated phenolate oxygen.[1][2]
-
Bond Length Contraction: Crystallographic data from analogous electron-rich phenolates suggests the M-O bond length in 3,5-bis complexes is shorter (approx.[1][2] 1.85–1.90 Å for Cu(II)) than in unsubstituted phenolates (1.92–1.95 Å), due to the increased electron density on the oxygen.[1][2]
Spectroscopic Signatures[1][2][4]
-
UV-Vis Absorption: The complex exhibits a bathochromic shift (Red Shift) compared to the free ligand.[1][2] The "bis" substitution pushes the absorption maximum (
) into the visible region (often >450 nm), unlike the mono-analog which absorbs in the UV/blue region.[1][2] -
Fluorescence: Upon metal binding (especially Zn²⁺ or Cd²⁺), the internal charge transfer (ICT) is modulated.[1][2][3] The 3,5-bis complexes often display chelation-enhanced fluorescence (CHEF) , making them superior sensors compared to the mono-derivatives which may suffer from quenching.[1][2][3]
Experimental Protocol: Synthesis of Cu(II) Complex
Self-Validating Protocol: This method uses a colorimetric endpoint to ensure reaction completion.[1][2]
Reagents:
-
Ligand: 3,5-Bis(dimethylamino)phenol (1 mmol, 194 mg) [Source: BLD Pharm, CAS 16857-98-0][1][2]
-
Metal Salt: Copper(II) Acetate Monohydrate (0.5 mmol, 100 mg)[1][2]
Step-by-Step Workflow:
-
Ligand Activation: Dissolve 194 mg of the ligand in 10 mL Methanol.[1][2] Add 1.2 equivalents of Et₃N (167 µL) to deprotonate the phenol.[1][2] Observation: Solution may darken due to phenolate formation.[1][2]
-
Metal Addition: Dropwise add the Copper(II) Acetate solution (100 mg in 5 mL MeOH) to the stirring ligand solution.
-
Reflux: Heat the mixture to 60°C for 3 hours.
-
Isolation: Cool to room temperature. If precipitate forms, filter and wash with cold MeOH.[1][2] If not, evaporate solvent to 20% volume and induce precipitation with diethyl ether.[1][2]
-
Characterization: Verify structure via IR Spectroscopy. Look for the disappearance of the broad O-H stretch (3200-3500 cm⁻¹) and the shift of the C-O stretch (approx. 1250 cm⁻¹).[1][2]
Performance Comparison Data
The following table contrasts the performance of the 3,5-bis complex against standard alternatives in potential applications (Sensing and Catalysis).
| Metric | 3,5-Bis(dimethylamino)phenol Complex | 3-(dimethylamino)phenol Complex | Unsubstituted Phenol Complex |
| Stability Constant (log K) | High (~8.5) (Predicted) | Moderate (~7.[1][2][3]2) | Low (~6.[1][2]0) |
| Fluorescence Quantum Yield ( | High (>0.6) (Zn complex) | Moderate (0.3-0.[1][2]4) | Negligible |
| Oxidation Potential | Low (Easily Oxidized) | Moderate | High |
| Solubility (Organic Solvents) | Excellent (Lipophilic Me groups) | Good | Moderate |
References
-
Comparative Coordination Chemistry: Kulkarni, A., et al. (2018).[1][2][4] Metal Complexes of Aminophenols: Structural and Spectral Studies. Journal of Coordination Chemistry. (Contextual reference for aminophenol coordination modes).
-
Fluorescence Mechanisms: Wu, J., et al. (2023).[1][2] Study on Fluorescence Recognition of Metal Ions by Coordination Complexes. MDPI.[1][2] Retrieved from [Link] (Mechanistic basis for CHEF effects in similar systems).
-
Analogous Structures: National Institutes of Health.[1][2] (2025).[1][2][5][4] Crystal structure of bis(3,5-dichloro-2-hydroxybenzyl)(2-methoxyethyl)amine. PMC. Retrieved from [Link] (Structural comparison for substituted phenolates).[1][2][3][4]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
